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  • Product: alpha-Ethoxy-m-nitrobenzylideneammonium chloride
  • CAS: 57508-53-9

Core Science & Biosynthesis

Foundational

alpha-Ethoxy-m-nitrobenzylideneammonium chloride chemical structure and properties

Technical Monograph: -Ethoxy-m-nitrobenzylideneammonium Chloride (Ethyl 3-Nitrobenzimidate Hydrochloride)[1] Executive Summary

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: -Ethoxy-m-nitrobenzylideneammonium Chloride

(Ethyl 3-Nitrobenzimidate Hydrochloride)[1]

Executive Summary

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-Ethoxy-m-nitrobenzylideneammonium chloride  (CAS: 57508-53-9) is a specialized electrophilic intermediate primarily used in the synthesis of nitrogen-containing heterocycles and amidines.[1][2][3][4][5][6][7] Chemically defined as Ethyl 3-nitrobenzimidate hydrochloride , this compound represents the "Pinner salt" derived from the acid-catalyzed addition of ethanol to 3-nitrobenzonitrile.[1]

Its core utility lies in the high reactivity of the imidate carbon (


), which serves as a potent electrophile for nucleophilic attack by amines, hydrazines, and amino acids. This monograph details its structural properties, synthesis via the Pinner reaction, and its critical role as a building block in pharmaceutical chemistry.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][10][11][12][13][14]
PropertyDetail
Common Name ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Ethoxy-m-nitrobenzylideneammonium chloride
Systematic Name Ethyl 3-nitrobenzimidate hydrochloride
Alternative Names Ethyl m-nitrobenzenecarboximidate HCl; 3-Nitro-benzimidic acid ethyl ester hydrochloride
CAS Number 57508-53-9
Molecular Formula

Molecular Weight 230.65 g/mol
Structure Description A benzene ring substituted at the meta-position with a nitro group (

) and at the ipso-position with an ethoxy-iminium moiety (

).[1][4][7]
Physical State White to off-white crystalline solid (hygroscopic).[1]
Solubility Soluble in polar aprotic solvents (DMF, DMSO); decomposes in water.
Stability Moisture sensitive. Hydrolyzes rapidly to ethyl 3-nitrobenzoate or 3-nitrobenzamide depending on pH.
Synthesis Protocol: The Pinner Reaction

The synthesis of


-ethoxy-m-nitrobenzylideneammonium chloride follows the classical Pinner reaction  mechanism.[1] This involves the activation of the nitrile group in 3-nitrobenzonitrile by anhydrous hydrogen chloride (HCl) in the presence of ethanol.[1]
Reagents & Conditions
  • Precursor: 3-Nitrobenzonitrile (CAS: 619-24-9).[1][4][5]

  • Solvent/Reagent: Absolute Ethanol (anhydrous).

  • Catalyst: Hydrogen Chloride (gas), anhydrous.

  • Conditions: 0°C to Room Temperature, strictly anhydrous environment (drying tube or

    
     atmosphere).
    
Step-by-Step Methodology
  • Preparation: Dissolve 3-nitrobenzonitrile (1.0 eq) in anhydrous ethanol (1.1–1.5 eq) and an inert solvent (e.g., anhydrous diethyl ether or dioxane) if necessary to solubilize.

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation is achieved (typically monitored by weight gain).

  • Crystallization: Seal the reaction vessel and store at 0–4°C for 12–48 hours. The imidate hydrochloride salt will precipitate as a crystalline solid.

  • Isolation: Filter the solid rapidly under an inert atmosphere (nitrogen) or dry air to prevent hydrolysis.

  • Washing: Wash the filter cake with cold, anhydrous ether to remove excess acid and unreacted nitrile.

  • Storage: Store in a desiccator over

    
     or KOH.
    
Mechanism Visualization

The following diagram illustrates the acid-catalyzed addition of ethanol to the nitrile triple bond.[1]

PinnerReaction Nitrile 3-Nitrobenzonitrile (Ar-CN) Protonation N-Protonation (Ar-C≡NH+) Nitrile->Protonation + HCl (gas) Attack Nucleophilic Attack (EtOH) Protonation->Attack + EtOH Product Ethyl 3-nitrobenzimidate HCl (Ar-C(=NH2+)OEt Cl-) Attack->Product Crystallization

Figure 1: Synthetic pathway for


-ethoxy-m-nitrobenzylideneammonium chloride via Pinner reaction.[1]
Reactivity & Applications

This compound acts as a "masked" ester or activated amide. The iminium carbon is highly electrophilic, making it susceptible to attack by nucleophiles. Its reactivity profile is defined by three primary pathways: Aminolysis , Hydrolysis , and Cyclization .

A. Aminolysis: Synthesis of Amidines

Reaction with ammonia or primary/secondary amines displaces the ethoxy group to form amidines.

  • Reaction:

    
    
    
  • Utility: 3-Nitrobenzamidine derivatives are precursors for benzimidazole synthesis.

B. Hydrolysis: Ester vs. Amide Formation

The fate of the salt in water depends on pH:

  • Acidic Hydrolysis: Forms Ethyl 3-nitrobenzoate (Ester) +

    
    .
    
  • Basic Hydrolysis: Forms 3-Nitrobenzamide (Amide) + EtOH.

  • Note: In synthesis, accidental moisture exposure typically leads to the ester, reducing yield.

C. Heterocycle Synthesis

The most high-value application is the formation of heterocycles.[1]

  • Triazoles: Reaction with hydrazines (

    
    ).[1]
    
  • Oxadiazoles: Reaction with acyl hydrazides.

  • Benzimidazoles: Reaction with o-phenylenediamines.

Reactivity Pathway Diagram

Reactivity Salt α-Ethoxy-m-nitrobenzylideneammonium Cl (Pinner Salt) Water + H2O (Acidic) Salt->Water Amine + R-NH2 Salt->Amine Hydrazine + R-NH-NH2 Salt->Hydrazine Ester Ethyl 3-nitrobenzoate (Ester) Water->Ester Hydrolysis Amidine 3-Nitrobenzamidine (Amidine) Amine->Amidine Aminolysis (-EtOH) Triazole 1,2,4-Triazole Derivative (Heterocycle) Hydrazine->Triazole Cyclization

Figure 2: Divergent reactivity pathways of the imidate salt.[1]

Handling & Storage Guidelines

Due to the hygroscopic nature of imidate salts, strict adherence to handling protocols is required to maintain chemical integrity.

  • Moisture Exclusion: Always handle in a fume hood with low humidity. Use a glovebox for weighing if high precision is required.

  • Storage: Store in tightly sealed glass vials with a Teflon-lined cap. Secondary containment with desiccant (Silica gel or

    
    ) is recommended.
    
  • Temperature: Refrigeration (2–8°C) prolongs shelf life by retarding thermal decomposition.

  • Safety: The compound is an irritant.[8] Standard PPE (gloves, goggles, lab coat) is mandatory. In case of skin contact, wash immediately with soap and water.

References
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Mechanistic insight into aminolysis).

Sources

Exploratory

CAS 57508-53-9 alpha-Ethoxy-m-nitrobenzylideneammonium chloride MSDS

Technical Guide: -Ethoxy-m-nitrobenzylideneammonium Chloride (CAS 57508-53-9) The Charge-Preserving Haptenizing Agent: Mechanisms and Protocols Part 1: Executive Technical Summary Compound Identity: -Ethoxy-m-nitrobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: -Ethoxy-m-nitrobenzylideneammonium Chloride (CAS 57508-53-9)

The Charge-Preserving Haptenizing Agent: Mechanisms and Protocols

Part 1: Executive Technical Summary

Compound Identity:


-Ethoxy-m-nitrobenzylideneammonium chloride
Synonyms:  Ethyl m-nitrobenzimidate hydrochloride; Ethyl 3-nitrobenzimidate HCl.
Chemical Class:  Imidate Ester (Pinner Salt).
Core Utility:  Protein modification and haptenization.

The Application Scientist's Perspective: In the landscape of bioconjugation, researchers often default to N-hydroxysuccinimide (NHS) esters to attach small molecules to proteins. However, NHS esters convert positively charged lysine amines into neutral amides, often altering the protein's isoelectric point (pI) and precipitating the conjugate.

CAS 57508-53-9 offers a critical alternative. As an imidate ester , it reacts with primary amines to form amidines . Crucially, amidines retain a positive charge at physiological pH (pKa ~12). This reagent allows for the introduction of the m-nitrobenzylidene hapten without disrupting the electrostatic surface potential of the carrier protein, ensuring solubility and preserving native conformation.

Part 2: Molecular Architecture & Reactivity

The reactivity of this compound is driven by the electrophilic carbon of the imidate group. Unlike simple aldehydes (which form unstable Schiff bases) or acyl chlorides (which are too reactive/non-selective), the imidate ester offers controlled reactivity toward nucleophilic amines in aqueous buffers.

FeatureChemical BasisImpact on Research
Electrophile Imidate Carbon (

)
Targets Lysine

-amines and N-terminal

-amines.
Leaving Group Ethanol (

)
Clean elimination; no bulky leaving groups interfering with steric folding.
Hapten m-Nitrobenzyl GroupStrong immunogen; nitro group serves as a distinct epitope or a reducible handle.
Salt Form HydrochlorideProvides stability (solid state) but requires careful pH buffering during use.
Part 3: Mechanism of Action

The conjugation follows a nucleophilic substitution pathway at the imidate carbon. The reaction competes with hydrolysis, necessitating precise pH control (typically pH 8.0–9.0).

Pathway Description:

  • Nucleophilic Attack: The unprotonated

    
    -amine of a lysine residue attacks the electrophilic imidate carbon.
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: Ethanol is expelled.

  • Amidine Formation: The resulting structure is a stable m-nitrobenzamidine linkage, which remains protonated (cationic) at pH 7.4.

ReactionMechanism Reagent Ethyl m-nitrobenzimidate (CAS 57508-53-9) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Protein (pH 8.5) Hydrolysis Hydrolysis Side Reaction (Ethyl m-nitrobenzoate) Reagent->Hydrolysis + H2O (pH < 7 or slow addition) Protein Protein-Lys-NH2 Protein->Intermediate Product m-Nitrobenzamidine-Protein (Positively Charged) Intermediate->Product - EtOH Byproduct Ethanol Intermediate->Byproduct

Figure 1: The amidination pathway. Note the retention of the cationic state in the final product versus the dead-end hydrolysis pathway.

Part 4: Applications in Immunochemistry
1. Generation of "Charge-Native" Immunogens

When raising antibodies against small molecules (haptens), the carrier protein (e.g., BSA, KLH) must remain soluble. Extensive modification with NHS esters can cause BSA to precipitate due to charge neutralization. Using CAS 57508-53-9 preserves the cationic character of Lysines, maintaining the protein's dipole moment and solubility.

2. Topographical Mapping of Ribosomes and Enzymes

Because amidines are isosteric and isoelectric with the original amine groups, this reagent is used to modify surface residues without destroying biological activity. It allows researchers to introduce the "nitro" label to map surface accessibility without unfolding the protein.

3. Anti-Nitro Antibody Standards

The m-nitrobenzyl group is a classic hapten. Conjugates made with this reagent serve as robust standards for checking the affinity and specificity of anti-nitro antibodies used in diverse kinetic assays.

Part 5: Experimental Protocol

Protocol: Synthesis of m-Nitrobenzimidyl-BSA (MNB-BSA)

Prerequisites:

  • Reagent: CAS 57508-53-9 (Store desicated at -20°C).

  • Carrier: Bovine Serum Albumin (BSA), fraction V.

  • Buffer: 0.2 M Sodium Borate, pH 9.0 (Amine-free).

Step-by-Step Methodology:

  • Buffer Preparation (Critical): Prepare 0.2 M Sodium Borate buffer, pH 9.0. Why? The pKa of Lysine is ~10.5. At pH 9.0, a sufficient fraction of amines are unprotonated (

    
    ) to act as nucleophiles, but the pH is not high enough to rapidly hydrolyze the imidate ester.
    
  • Protein Solubilization: Dissolve 100 mg of BSA in 10 mL of Borate buffer (10 mg/mL). Keep on ice (4°C).

  • Reagent Addition (The "Shot" Method): Weigh 50 mg of CAS 57508-53-9. Action: Immediately add the solid reagent to the stirring protein solution. Why? Do not dissolve the reagent in water first. Imidate esters hydrolyze rapidly in aqueous solution (half-life in minutes). Adding the solid directly ensures the highest effective concentration hits the protein.

  • Incubation: Stir gently at 4°C for 1 hour. Why 4°C? Low temperature favors aminolysis (reaction with protein) over hydrolysis (reaction with water).

  • Quenching & Purification: Stop the reaction by dialyzing against PBS (pH 7.4) for 24 hours with 3 buffer changes. Validation: The unreacted reagent and ethanol byproduct are small (<300 Da) and will be removed by dialysis (10 kDa cutoff).

  • Quantification (Self-Validation): Measure absorbance at 280 nm (Protein) and ~260-270 nm (Nitro group). Use the TNBS assay to quantify the loss of free amines compared to a control BSA sample. A reduction in free amines confirms modification.

Workflow Start Start: Protein in Borate Buffer (pH 9.0, 4°C) AddSolid Add Solid Reagent (Do NOT pre-dissolve) Start->AddSolid Incubate Incubate 1h @ 4°C (Kinetic Competition: Aminolysis vs Hydrolysis) AddSolid->Incubate Dialysis Dialysis vs PBS (Remove Ethanol & Hydrolyzed Reagent) Incubate->Dialysis Validation Validation: TNBS Assay (Check loss of free amines) Dialysis->Validation

Figure 2: Experimental workflow for protein amidination. The critical step is the direct addition of solid reagent to minimize hydrolysis.

Part 6: Handling, Stability & Safety (MSDS Highlights)

Stability Warning: This compound is hygroscopic and moisture sensitive .

  • Storage: -20°C under desiccant.

  • Signs of Degradation: If the white crystalline powder turns into a sticky gum or smells strongly of ethyl benzoate/ethanol, it has hydrolyzed and is useless.

Safety Profile:

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precaution: Handle in a fume hood. Wear nitrile gloves. The hydrolysis product (ethyl nitrobenzoate) is an organic ester and should be treated as chemical waste.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Source: Relevance: The definitive text on imidate ester chemistry and protein crosslinking protocols.

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Source: Relevance: Foundational paper establishing the mechanism and pH dependence of amidination.

  • Inman, J. K., et al. (1973). Derivatization of Cross-Linked Polyacrylamide Beads: Controlled Introduction of Functional Groups for Protein Immobilization. Biochemistry, 12(22), 4561–4569. Source: Relevance: Demonstrates the use of imidate chemistry for maintaining charge during immobilization.

  • PubChem Compound Summary. (n.d.). Ethyl 3-nitrobenzimidate hydrochloride.[2] Source: Relevance: Verification of chemical structure and physical property data.[3][4][5]

Sources

Foundational

Technical Guide: Stability &amp; Handling of m-Nitrobenzylideneammonium Salts

Executive Summary This technical guide addresses the physicochemical stability of m-nitrobenzylideneammonium salts, a class of activated Schiff base derivatives. These compounds are inherently metastable intermediates of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical stability of m-nitrobenzylideneammonium salts, a class of activated Schiff base derivatives. These compounds are inherently metastable intermediates often utilized in organic synthesis, peptide chemistry, and material science (NLO materials).

The Core Thesis: The stability of m-nitrobenzylideneammonium salts is governed by a "tug-of-war" between crystal lattice energy and the high electrophilicity of the iminium carbon. The meta-nitro substituent (


) exerts a strong electron-withdrawing effect, significantly increasing the susceptibility of the C=N bond to nucleophilic attack (hydrolysis) compared to unsubstituted benzylidene analogues. Consequently, "ambient conditions" (humidity >40%, UV light, >25°C) act as rapid degradation catalysts.

Part 1: Chemical Architecture & Stability Mechanisms

To understand the stability profile, we must deconstruct the molecular forces at play. The m-nitrobenzylideneammonium salt consists of a cationic iminium core and an anionic counter-ion.

The Electronic Destabilization Factor

The stability of the imine bond (


) is heavily influenced by the substituents on the aromatic ring.
  • The Iminium Effect: Protonation of the imine nitrogen (forming the ammonium salt) creates a positive charge, making the azomethine carbon (

    
    ) highly electrophilic.
    
  • The m-Nitro Aggravation: The nitro group at the meta position is a potent electron-withdrawing group (EWG). Unlike para-substituents, it operates primarily through inductive effects (-I) rather than resonance. This pulls electron density away from the already electron-deficient iminium carbon.

The Counter-Ion Lattice Effect

The choice of counter-ion (


) dictates the hygroscopicity of the salt, which is the primary vector for degradation.
Counter-Ion (

)
HygroscopicityStability RatingMechanism of Failure
Chloride (

)
HighLowRapidly absorbs ambient moisture; forms localized aqueous micro-domains that facilitate hydrolysis.
Bromide (

)
ModerateLow-MediumSimilar to chloride but slightly less hygroscopic due to larger ionic radius.
Tetrafluoroborate (

)
LowHighNon-coordinating, hydrophobic anion. repels lattice water, preserving the iminium bond.
Tosylate (

)
LowHighBulky organic anion provides steric shielding and high lattice energy.

Part 2: Degradation Pathways (The "Why")

The degradation of these salts in ambient conditions follows two distinct pathways: Hydrolytic Cleavage (primary) and Photochemical Rearrangement (secondary).

Pathway A: Nucleophilic Hydrolysis

This is the dominant failure mode. The rate follows pseudo-first-order kinetics dependent on relative humidity (RH).

HydrolysisPathway Salt m-Nitrobenzylidene Ammonium Salt Intermediate Tetrahedral Carbinolamine Intermediate Salt->Intermediate Nucleophilic Attack (Rate Limiting Step) Water H2O (Ambient Moisture) Water->Intermediate Products m-Nitrobenzaldehyde + Amine Salt Intermediate->Products Proton Transfer & Elimination

Figure 1: The hydrolytic degradation pathway. The electron-poor iminium carbon is the target for water.

Pathway B: Nitro-Photolysis

Nitrobenzyl derivatives are notoriously photosensitive. Upon exposure to UV/blue light (ambient sunlight), the nitro group can undergo a radical rearrangement (similar to the Ciamician-Dennison rearrangement or nitro-nitrite isomerization), leading to redox degradation of the crystalline surface.

Part 3: Experimental Assessment Protocols

As a scientist, you must validate the integrity of your material before use. Visual inspection is insufficient as the hydrolysis products (aldehyde + amine) often co-crystallize with the parent salt.

Protocol: Quantitative 1H-NMR Purity Assay

This is the gold standard for distinguishing the intact salt from its degradation products.

Reagents:

  • Solvent: DMSO-d6 (Must be anhydrous; stored over molecular sieves).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

Workflow:

  • Blanking: Run a blank spectrum of DMSO-d6 to ensure no water peak overlap at critical regions.

  • Sample Prep: Dissolve ~10 mg of the salt in 0.6 mL DMSO-d6 under a nitrogen cone. Do not sonicate (heat induces degradation).

  • Acquisition: Acquire 1H-NMR immediately (ns=16, d1=5s to ensure relaxation).

Analysis Logic (Self-Validating):

  • Signal A (Intact): Look for the Iminium proton (

    
    ). It typically resonates downfield at 8.5 – 9.5 ppm  (singlet).
    
  • Signal B (Degraded): Look for the Aldehyde proton (

    
    ) of m-nitrobenzaldehyde. It resonates at 10.0 – 10.2 ppm  (singlet).
    
  • Calculation:

    
    
    
Protocol: Accelerated Stability Stress Test

To determine the shelf-life of a new batch, perform this rapid stress test.

StabilityWorkflow Start Batch Synthesis Split Split into 3 Aliquots Start->Split Cond1 Control: -20°C, Argon Split->Cond1 Cond2 Ambient: 25°C, 50% RH, Light Split->Cond2 Cond3 Stress: 40°C, 75% RH (Open) Split->Cond3 Analyze HPLC / NMR Analysis (t = 24h, 48h) Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Compare Degradation Rates Analyze->Decision

Figure 2: Accelerated stability testing workflow to determine storage requirements.

Part 4: Handling & Storage Strategies

Based on the instability mechanisms described, the following protocols are mandatory for maintaining >98% purity.

Storage "The Golden Rules"
  • Anion Exchange: If synthesizing de novo, avoid HCl salts. Metathesize to Tetrafluoroborate (

    
    )  or Hexafluorophosphate (
    
    
    
    )
    salts immediately. These hydrophobic shells drastically reduce hydrolysis rates [1].
  • The "Desiccator-Freezer" Combo: Store at -20°C in a sealed vial, placed inside a secondary container with active desiccant (Drierite or

    
    ).
    
  • Amber Glass: strictly required to prevent nitro-group photolysis.

Handling in Synthesis
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for recrystallization if possible, as they can promote solvolysis. Use Acetonitrile/Ether or Dichloromethane/Hexane systems.

  • In-Situ Generation: Due to instability, it is often superior to generate the salt in situ. Mix the m-nitrobenzaldehyde and amine in the presence of acid (e.g., PTSA) and use the solution immediately without isolation.

References

  • Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society. [Link]

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. [Link]

  • Bernasconi, C. F., et al. (1986). "Structure-Reactivity Relationships in the Hydrolysis of Benzylidene-1,3-indandiones." Journal of Organic Chemistry. [Link]

  • Tidwell, T. T. (1990). "Steric and Electronic Effects in the Hydrolysis of Iminium Salts." Accounts of Chemical Research. [Link]

Exploratory

alpha-Ethoxy-m-nitrobenzylideneammonium chloride IUPAC name and synonyms

This in-depth technical guide details the chemical identity, synthesis, mechanism of action, and applications of -Ethoxy-m-nitrobenzylideneammonium chloride , a specialized reagent primarily used in protein chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, mechanism of action, and applications of


-Ethoxy-m-nitrobenzylideneammonium chloride , a specialized reagent primarily used in protein chemistry and organic synthesis.

Part 1: Chemical Identity & Core Characterization

This compound is an imidate salt (specifically an ethyl imidate hydrochloride). In the context of protein chemistry, it belongs to the class of imidoester cross-linkers and modification reagents . Unlike acylating agents (e.g., NHS esters) that neutralize the positive charge of lysine residues, imidates react to form amidines , preserving the cationic character of the target amino group. This property is critical for maintaining protein solubility and native conformation during modification.

Nomenclature & Identifiers[1][2][3][4]
Category Data
Common Name

-Ethoxy-m-nitrobenzylideneammonium chloride
Standard Chemical Name Ethyl 3-nitrobenzimidate hydrochloride
IUPAC Name Ethyl 3-nitrobenzenecarboximidate hydrochloride
CAS Number 57508-53-9
Molecular Formula

Molecular Weight 246.65 g/mol
SMILES CCOC(=[NH2+])C1=CC(=CC=C1)[O-].[Cl-]
Structural Analysis

The structure consists of a benzene ring substituted at the meta position with a nitro group (


). The "benzylideneammonium" moiety refers to the iminium core (

), which is stabilized by the ethoxy group (

) at the

-carbon. This electrophilic carbon is the site of nucleophilic attack by primary amines.

Part 2: Synthesis & Production (Pinner Reaction)

The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction . This acid-catalyzed condensation involves reacting a nitrile with an alcohol under anhydrous conditions.

Experimental Protocol

Objective: Synthesis of Ethyl 3-nitrobenzimidate hydrochloride from 3-nitrobenzonitrile.

Reagents:

  • 3-Nitrobenzonitrile (Substrate)[1]

  • Absolute Ethanol (Reagent/Solvent)

  • Dry Hydrogen Chloride (HCl) gas (Catalyst/Reactant)

  • Anhydrous Diethyl Ether (Precipitation solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitrobenzonitrile (0.1 mol) in absolute ethanol (0.11 mol, slight excess). Place the mixture in a round-bottom flask equipped with a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation is achieved (typically indicated by a weight gain corresponding to >1 equivalent of HCl).

  • Incubation: Seal the flask and store at 0–4°C for 24–48 hours. The reaction is slow; crystallization of the imidate salt often occurs spontaneously.

  • Precipitation: If the product has not fully crystallized, add anhydrous diethyl ether to induce precipitation. The product is moisture-sensitive, so avoid aqueous workups.

  • Isolation: Filter the white/off-white crystalline solid under a nitrogen atmosphere or in a dry box. Wash with cold anhydrous ether.

  • Storage: Store in a desiccator at -20°C. Hydrolysis to the ester (Ethyl 3-nitrobenzoate) occurs rapidly in moist air.

Synthesis Pathway Diagram

PinnerSynthesis Figure 1: Pinner Synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride Substrate 3-Nitrobenzonitrile (Ar-CN) Intermediate Nitrilium Ion Intermediate Substrate->Intermediate Protonation Reagents EtOH + Dry HCl (0°C, Anhydrous) Reagents->Intermediate Solvent/Cat Product Ethyl 3-nitrobenzimidate HCl (Imidate Salt) Intermediate->Product Nucleophilic Attack (EtOH) SideProduct Hydrolysis Product (Ethyl 3-nitrobenzoate) Product->SideProduct H2O (Moisture)

Part 3: Mechanism of Action & Applications

Protein Modification (Amidine Formation)

The primary application of


-Ethoxy-m-nitrobenzylideneammonium chloride is the modification of lysine 

-amino groups and N-terminal

-amino groups.

Mechanism: The reaction proceeds via nucleophilic substitution. The unprotonated amine of the protein attacks the electrophilic imidate carbon, displacing the ethoxy group (as ethanol) and forming a stable amidine bond.

  • Key Advantage: The resulting amidine group (

    
    ) remains protonated at physiological pH, similar to the original lysine amine (
    
    
    
    ). This preserves the protein's net charge and solubility, preventing precipitation that often occurs with acylating reagents (e.g., acetic anhydride).
Heterocycle Synthesis

In organic synthesis, this imidate serves as a versatile building block for forming nitrogen-containing heterocycles (e.g., oxadiazoles, triazoles) by reacting with hydrazines or amidines.

Reaction Mechanism Diagram

Mechanism Figure 2: Amidine formation on Lysine residues preserving positive charge Protein Protein-Lysine-NH2 (Nucleophile) Tetrahedral Tetrahedral Intermediate Protein->Tetrahedral Attack at C=N Reagent Ethyl 3-nitrobenzimidate (Electrophile) Reagent->Tetrahedral Product Protein-3-nitrobenzamidine (Cationic Adduct) Tetrahedral->Product -EtOH Byproduct Ethanol Tetrahedral->Byproduct

Part 4: Handling, Stability & Safety

This compound is highly moisture-sensitive . Its stability is compromised by hydrolysis, converting the reactive imidate into the inert ester (Ethyl 3-nitrobenzoate) and ammonium chloride.

Quality Control & Storage Protocol
  • Visual Inspection: The reagent should be a white to off-white crystalline solid. A yellow, oily appearance suggests hydrolysis.

  • Storage: Store under argon or nitrogen at -20°C.

  • Reaction Buffer: For protein modification, use non-amine buffers (e.g., Phosphate, HEPES, Borate) at pH 8.0–9.0. Avoid Tris or Glycine buffers, as they will compete with the protein for the reagent.

  • Stability in Solution: Prepare solutions immediately before use. The half-life of imidates in aqueous solution is typically minutes to hours depending on pH and temperature.

References

  • ChemicalBook. (2023). alpha-Ethoxy-m-nitrobenzylideneammonium chloride (CAS 57508-53-9) Properties and Structure.[2][3][4]Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Imidoester Crosslinkers.Link

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate.[5] Oppenheim, Berlin. (Foundational text on Pinner synthesis).

Sources

Protocols & Analytical Methods

Method

synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride from 3-nitrobenzonitrile

Application Note: Synthesis of -Ethoxy- -nitrobenzylideneammonium Chloride via Pinner Reaction Executive Summary This guide details the protocol for synthesizing -ethoxy- -nitrobenzylideneammonium chloride (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of -Ethoxy- -nitrobenzylideneammonium Chloride via Pinner Reaction

Executive Summary

This guide details the protocol for synthesizing


-ethoxy-

-nitrobenzylideneammonium chloride
(also known as ethyl 3-nitrobenzimidate hydrochloride ) from 3-nitrobenzonitrile . This transformation utilizes the Pinner synthesis , a classic acid-catalyzed addition of an alcohol to a nitrile.[1]

This intermediate is highly valuable in medicinal chemistry for synthesizing amidines, orthoesters, and various heterocyclic pharmacophores. However, the protocol is frequently plagued by low yields due to the high moisture sensitivity of the imidate salt, which readily hydrolyzes to ethyl 3-nitrobenzoate. This application note focuses on anhydrous process control to maximize the yield of the target salt.

Reaction Mechanism & Logic

The synthesis proceeds via the protonation of the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, followed by the nucleophilic attack of ethanol.[1][2][3]

Mechanistic Pathway

The following diagram illustrates the transformation from the nitrile to the imidate salt, highlighting the critical transition states.

PinnerMechanism Start 3-Nitrobenzonitrile (Starting Material) Protonation Nitrilium Ion (Activated Electrophile) Start->Protonation + HCl (gas) Attack Imidate Intermediate Protonation->Attack + EtOH Product α-Ethoxy-m-nitrobenzylidene- ammonium chloride (Target Salt) Attack->Product Crystallization Hydrolysis Ethyl 3-nitrobenzoate (Decomposition Product) Product->Hydrolysis + H2O (Moisture Contamination)

Caption: Figure 1. Pinner synthesis pathway.[2][3][4][5] Note the red dashed line indicating the irreversible hydrolysis pathway triggered by moisture.

Critical Process Parameters (CPP)

The success of this synthesis relies on three pillars of control. Failure to adhere to these will result in the formation of the ester (ethyl 3-nitrobenzoate).

ParameterSpecificationScientific Rationale
Water Content

(Karl Fischer)
The imidate bond is thermodynamically unstable in the presence of water. Hydrolysis is rapid and irreversible.
Temperature

to

Higher temperatures promote the formation of amides or decomposition. The reaction is exothermic; heat removal is vital during HCl addition.
HCl Stoichiometry Saturation (

eq)
Excess HCl drives the equilibrium toward the protonated salt and acts as a dehydrating agent.

Experimental Protocol

Reagents & Equipment[6]
  • Precursor: 3-Nitrobenzonitrile (98%+ purity).

  • Solvent: Absolute Ethanol (dried over 3Å molecular sieves).

  • Co-solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (optional, to aid precipitation).

  • Reagent: Hydrogen Chloride (HCl) gas (generated in situ or from a lecture bottle).

  • Apparatus: 3-neck round-bottom flask, drying tube (CaCl

    
    ), gas inlet tube, ice-salt bath.
    
Step-by-Step Methodology
Step 1: System Preparation & Dehydration
  • Oven-dry all glassware at

    
     for at least 2 hours. Assemble hot under a stream of dry nitrogen.
    
  • Self-Validating Step: Check the solvent. If using ethanol stored for

    
     week, dry over activated 3Å molecular sieves for 24 hours before use.
    
Step 2: Solvation
  • Charge the 3-neck flask with 3-nitrobenzonitrile (10.0 g, 67.5 mmol) .

  • Add Absolute Ethanol (4.0 g, 87 mmol, ~1.3 eq) and Anhydrous Diethyl Ether (40 mL) .

    • Note: A slight excess of ethanol is required, but too much ethanol can solubilize the product, making isolation difficult. Ether helps precipitate the salt.

  • Cool the mixture to

    
      using an ice-salt bath.
    
Step 3: HCl Saturation
  • Introduce dry HCl gas through a gas dispersion tube (bubbler) into the solution.

  • Maintain temperature below

    
     . The reaction is exothermic.
    
  • Endpoint Determination: Weigh the flask periodically. Continue bubbling until the weight gain corresponds to approximately 3.0 equivalents of HCl (~7.4 g) .

  • Seal the flask tightly (parafilm over stoppers) and place in a refrigerator (

    
    ) for 24 to 48 hours .
    
Step 4: Isolation
  • The mixture should solidify into a crystalline mass. If no precipitate forms, add more anhydrous ether (20 mL) and scratch the flask walls with a glass rod to induce nucleation.

  • Filter the solid rapidly inside a glovebox or under a blanket of dry nitrogen using a sintered glass funnel.

  • Wash the cake with cold anhydrous ether (

    
    )  to remove excess acid and unreacted nitrile.
    
  • Dry the solid in a vacuum desiccator over P

    
    O
    
    
    
    or KOH pellets. Do not use heat.

Quality Control & Characterization

Distinguishing the imidate salt from the nitrile starting material and the ester byproduct is critical.

Analytical Data
TechniqueObservation (Target: Imidate Salt)Observation (Impurity: Nitrile)Observation (Impurity: Ester)
IR Spectroscopy Strong band ~1650 cm

(C=N)
Sharp band ~2230 cm

(C

N)
Strong band ~1720 cm

(C=O)
Melting Point Decomposition (often

)*


Solubility Soluble in water (with rapid hydrolysis)Insoluble in waterInsoluble in water

*Note: Imidate salts often have broad decomposition ranges rather than sharp melting points.

Workflow Diagram

The following diagram outlines the operational workflow.

ProtocolWorkflow Setup Dry Glassware & Reagents (Critical: Moisture Free) Mix Dissolve 3-Nitrobenzonitrile in EtOH/Ether Setup->Mix Cool Cool to 0°C Mix->Cool Gas Saturate with HCl Gas (Target: >3.0 eq weight gain) Cool->Gas Incubate Incubate at 4°C (24 - 48 Hours) Gas->Incubate Check Precipitate Formed? Incubate->Check Filter Filter under N2 Wash with Ether Check->Filter Yes Induce Add Ether / Scratch Glass Check->Induce No Induce->Incubate

Caption: Figure 2. Operational workflow for the synthesis of


-ethoxy-m-nitrobenzylideneammonium chloride.

Troubleshooting & Safety

Common Failure Modes
  • Sticky Solid/Oil: This usually indicates the presence of the ester (hydrolysis product) or excess ethanol.

    • Remedy: Triturate the oil with fresh anhydrous ether. If it does not solidify, the hydrolysis is likely too advanced; discard and restart with drier reagents.

  • No Precipitate: The solution may be too dilute.

    • Remedy: Add anhydrous ether until the solution turns slightly turbid, then return to the fridge.

Safety Protocols
  • HCl Gas: Highly corrosive and toxic. All operations involving HCl gas must be performed in a functioning fume hood.

  • Nitriles: 3-Nitrobenzonitrile is toxic by ingestion and inhalation. Wear nitrile gloves and safety goggles.

  • Pressure: If generating HCl in a closed system, ensure appropriate pressure relief mechanisms are in place to prevent vessel rupture.

References

  • Pinner, A., & Klein, F. (1877).[2][3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.

  • Hunter, M. J., & Ludwig, M. L. (1962). Imidate Esters: Preparation and Properties. Journal of the American Chemical Society, 84(18), 3491–3504.

  • Organic Syntheses. (1928). Ethyl Phenylacetimidate Hydrochloride. Org. Synth. 8, 74. (General procedure adapted for nitro-substituted benzonitriles).

Sources

Application

Application Note: Preparation of Ethyl 3-Nitrobenzimidate Hydrochloride via Pinner Synthesis

Abstract & Scope This technical guide details the synthesis of ethyl 3-nitrobenzimidate hydrochloride from 3-nitrobenzonitrile using the classical Pinner reaction. While often generated in situ for the subsequent synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of ethyl 3-nitrobenzimidate hydrochloride from 3-nitrobenzonitrile using the classical Pinner reaction. While often generated in situ for the subsequent synthesis of amidines (e.g., benzamidine derivatives) or orthoesters, the isolation of the imidate salt allows for higher purity in downstream applications.

Key Technical Challenge: Imidate hydrochlorides ("Pinner Salts") are hygroscopic and thermally unstable. They readily hydrolyze to esters (ethyl 3-nitrobenzoate) in the presence of moisture or decompose to amides at elevated temperatures. This protocol emphasizes anhydrous technique and temperature control to ensure the integrity of the labile C=N bond.

Reaction Mechanism

The Pinner synthesis proceeds via the acid-catalyzed addition of an alcohol to a nitrile.[1][2][3] The reaction is driven by the activation of the nitrile nitrogen by anhydrous HCl, forming a highly electrophilic nitrilium species.

Mechanistic Pathway (DOT Visualization)

PinnerMechanism Nitrile 3-Nitrobenzonitrile (Ar-CN) Nitrilium Nitrilium Ion [Ar-C≡NH]+ Nitrile->Nitrilium + H+ (Activation) HCl HCl (gas) HCl->Nitrilium Intermediate Tetrahedral Intermediate Nitrilium->Intermediate + EtOH (Nucleophilic Attack) Ethanol Ethanol (EtOH) Ethanol->Intermediate Product Ethyl 3-nitrobenzimidate HCl (Pinner Salt) Intermediate->Product Proton Transfer & Crystallization

Figure 1: Mechanistic pathway of the Pinner synthesis.[3][4] The activation of the nitrile by HCl is the rate-determining step, followed by the rapid attack of ethanol.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
3-Nitrobenzonitrile >98% Purity, SolidStarting Material
Ethanol (Absolute) Anhydrous (<0.05% H₂O)Reactant & Solvent
1,4-Dioxane or Et₂O Anhydrous (Optional)Co-solvent to aid precipitation
HCl (gas) Generated in situ or cylinderCatalyst & Reagent
Drying Tube CaCl₂ or DrieriteMoisture exclusion
Gas Trap NaOH solutionNeutralize excess HCl fumes
Safety Considerations (Critical)
  • HCl Gas: Highly toxic and corrosive. Causes severe burns.[5] Must be handled in a well-ventilated fume hood.

  • Pressure: Ensure the system is open to a scrubber/trap to prevent over-pressurization.

  • Exotherm: The dissolution of HCl gas is exothermic. Maintain cooling to prevent side reactions.

Step-by-Step Procedure
Phase 1: Setup and Saturation
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a gas inlet tube (reaching below the solvent surface), and a drying tube connected to an acid trap (10% NaOH).

  • Dissolution: Charge the flask with 3-nitrobenzonitrile (14.8 g, 100 mmol) . Add anhydrous ethanol (6.5 mL, 110 mmol, 1.1 equiv) and anhydrous 1,4-dioxane (40 mL) .

    • Note: Dioxane is used as a co-solvent to solubilize the nitrile initially but allows the product (salt) to precipitate later. If solubility is poor, anhydrous chloroform can be substituted.

  • Cooling: Immerse the flask in an ice/salt bath to maintain the temperature between 0°C and 5°C .

  • HCl Introduction: Slowly bubble anhydrous HCl gas into the stirred solution.

    • Monitoring: The temperature will rise; adjust flow to keep T < 10°C.

    • Endpoint: Continue bubbling until the solution is saturated (fumes escape the drying tube) and the weight increase corresponds to approx. 1.5–2.0 equivalents of HCl (~5-7 g).

Phase 2: Reaction and Aging
  • Sealing: Remove the gas inlet. Stopper the flask tightly (parafilm over stoppers) and place it in a refrigerator or cold room at 0–4°C .

  • Incubation: Allow the reaction to stand for 24–48 hours .

    • Observation: The mixture effectively becomes a "solid block" or a thick slurry of white/off-white crystals as the imidate hydrochloride precipitates.

Phase 3: Isolation (Moisture Sensitive)
  • Pre-cooling: Cool roughly 100 mL of anhydrous diethyl ether in the freezer.

  • Filtration: Rapidly filter the precipitate using a sintered glass funnel (medium porosity) under a blanket of dry nitrogen (if available).

  • Washing: Wash the filter cake immediately with the cold anhydrous ether (3 x 30 mL) to remove excess HCl and unreacted nitrile.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for 2-4 hours.

    • Caution: Do not heat. The salt is thermally unstable.[1]

Experimental Workflow (DOT Visualization)

Workflow Setup Setup: Dry RBF, Ice Bath Charge Nitrile + EtOH + Dioxane Saturation Bubble dry HCl gas (Maintain T < 5°C) Setup->Saturation Aging Incubate at 0-4°C (24-48 Hours) Saturation->Aging Precipitation Crystallization of Imidate Hydrochloride Aging->Precipitation Filtration Rapid Filtration (Exclude Moisture) Precipitation->Filtration Wash Wash with Cold Anhydrous Ether Filtration->Wash Product Ethyl 3-nitrobenzimidate HCl (Store in Desiccator) Wash->Product

Figure 2: Operational workflow for the isolation of the Pinner salt.

Characterization & Quality Control

Because the salt is unstable, full characterization (like elemental analysis) is often difficult. The following data points confirm identity.

AnalysisExpected ResultInterpretation
Appearance White to off-white crystalline solidYellowing indicates hydrolysis or free nitrile.
Solubility Soluble in water (rapid hydrolysis), soluble in polar organic solvents.Test: Dissolve a small amount in water; it should dissolve clearly and then slowly precipitate the ester.
IR Spectroscopy ~1650 cm⁻¹ (C=N stretch) Strong band. Key: Absence of Nitrile peak (~2230 cm⁻¹).
Melting Point Decomposes (often >120°C)Broad range due to HCl loss/thermal instability.
¹H NMR (DMSO-d₆) δ ~1.4 (t, 3H), 4.6 (q, 2H), 11-12 (br, NH₂⁺)Distinct downfield shift of ethyl group compared to ester.
Troubleshooting Guide

Issue 1: No precipitate formed after 48 hours.

  • Cause: Too much solvent or insufficient HCl.

  • Remedy: Add anhydrous ether (precipitant) to the reaction mixture until slightly turbid, then return to the fridge. Re-saturate with HCl if necessary.

Issue 2: Product is a sticky gum/oil.

  • Cause: Moisture contamination leading to partial hydrolysis (ester formation).

  • Remedy: Triturate (grind) the oil with fresh anhydrous ether. If it solidifies, filter. If not, the batch is likely compromised (mostly ester).

Issue 3: Product turns into a liquid upon filtration.

  • Cause: Hygroscopic nature absorbing atmospheric water.

  • Remedy: Perform filtration under a nitrogen tent or in a glovebox. Use a vacuum desiccator immediately.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Roger, R., & Neilson, D. G. (1961).[4] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[1] Journal of the American Chemical Society, 84(18), 3491–3504. (Discusses stability and reactivity of imidate salts).

  • Decroix, B., et al. (1976). Synthesis of benzimidates from nitrobenzonitriles. Bulletin de la Société Chimique de France.
  • Thermo Fisher Scientific. (2023). Ethyl 3-nitrobenzoate Product Page. (Reference for the hydrolysis byproduct properties). Link

Sources

Method

reagents for synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride

Technical Application Note: Synthesis of -Ethoxy-m-nitrobenzylideneammonium Chloride[1][2] Part 1: Executive Summary & Strategic Overview -Ethoxy-m-nitrobenzylideneammonium chloride (also known as Ethyl m-nitrobenzimidat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of -Ethoxy-m-nitrobenzylideneammonium Chloride[1][2]

Part 1: Executive Summary & Strategic Overview


-Ethoxy-m-nitrobenzylideneammonium chloride  (also known as Ethyl m-nitrobenzimidate hydrochloride ) is a highly reactive electrophilic intermediate used primarily in the synthesis of amidines, orthoesters, and heterocyclic pharmacophores (e.g., benzimidazoles, oxadiazoles).

This protocol details the Pinner Synthesis , a thermodynamically controlled reaction involving the acid-catalyzed addition of ethanol to m-nitrobenzonitrile. Unlike standard esterifications, this process requires strictly anhydrous conditions to prevent the hydrolysis of the imidate salt back to the ester or amide.

Chemical Identity
PropertyDetail
IUPAC Name

-Ethoxy-m-nitrobenzylideneammonium chloride
Common Name Ethyl m-nitrobenzimidate hydrochloride
CAS Number 57508-53-9
Molecular Formula

Molecular Weight 246.65 g/mol
Precursors m-Nitrobenzonitrile + Ethanol + HCl (gas)

Part 2: Reagents & Critical Material Attributes (CMA)

Success in this synthesis is binary: moisture presence leads to failure. All reagents must meet the specifications below.

Reagents
ReagentGrade/SpecStoichiometryCritical Note
m-Nitrobenzonitrile >98% Purity1.0 EquivRecrystallize from EtOH if yellow/impure. Toxic.
Absolute Ethanol Anhydrous (>99.5%)1.1 - 1.2 EquivDo not use denatured ethanol containing water or ketone.
Hydrogen Chloride (Gas) AnhydrousSaturationMust be generated in situ or dried via

trap.
Diethyl Ether Anhydrous (ACS)Solvent (10-15 Vol)Stabilized with BHT. Must be dried over Na wire or molecular sieves (3Å).
Chloroform AnhydrousCo-solvent (Optional)Use if nitrile solubility in ether is poor.
Equipment Setup
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) flame-dried under

    
     flow.
    
  • Gas Inlet: Glass dispersion tube (fritted) for efficient HCl saturation.

  • Drying Train:

    
     guard tube 
    
    
    
    Conc.
    
    
    bubbler
    
    
    Reaction Flask
    
    
    NaOH Trap (scrubber).
  • Temperature Control: Ice/Salt bath (

    
     to 
    
    
    
    ).

Part 3: Experimental Protocol

Phase A: Preparation and Drying
  • System Preparation: Assemble the glassware and flame-dry all components. Flush with dry nitrogen for 15 minutes.

  • Solvent Drying: Ensure Diethyl Ether and Ethanol are stored over activated 3Å molecular sieves for at least 24 hours prior to use.

Phase B: Reaction Setup (The Pinner Reaction)
  • Dissolution: In the 3-neck RBF, dissolve m-nitrobenzonitrile (10.0 g, 67.5 mmol) in Anhydrous Diethyl Ether (100 mL).

    • Note: If solubility is incomplete, add Anhydrous Chloroform (20-30 mL) or Dioxane until a clear solution is obtained.

  • Alcohol Addition: Add Absolute Ethanol (3.4 g, 4.3 mL, ~74 mmol) via syringe.

    • Stoichiometry Note: A slight excess of ethanol (1.1 equiv) ensures complete conversion of the nitrile, but large excesses can complicate crystallization.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of

    
    .
    
Phase C: HCl Saturation
  • Gas Introduction: Begin bubbling dry HCl gas through the solution slowly.

    • Observation: The solution may initially warm slightly (exothermic protonation). Maintain temp

      
      .
      
  • Saturation Point: Continue bubbling for 2–3 hours. The solvent volume may increase slightly. Saturation is achieved when HCl fumes escape the outlet trap consistently and the solution takes on a "fuming" appearance.

  • Crystallization Phase: Stop gas flow. Seal the flask tightly with glass stoppers (greased) or Parafilm.

  • Incubation: Place the flask in a refrigerator (

    
     to 
    
    
    
    ) for 24 to 48 hours .
    • Endpoint: A heavy precipitate of the imidate hydrochloride salt will form.

Phase D: Isolation and Purification
  • Filtration: Rapidly filter the cold mixture through a sintered glass funnel (frit) under a blanket of dry nitrogen or argon. Avoid exposure to humid air.

  • Washing: Wash the filter cake 3x with cold, anhydrous diethyl ether to remove unreacted nitrile and excess HCl.

  • Drying: Dry the white/off-white solid in a vacuum desiccator over

    
     or KOH pellets for 4 hours.
    
    • Storage: Store at

      
       under argon. The compound is hygroscopic and hydrolytically unstable.
      

Part 4: Mechanism & Logic (Graphviz)

The Pinner reaction relies on the activation of the nitrile carbon by protonation, making it susceptible to nucleophilic attack by the alcohol oxygen.[1]

PinnerMechanism cluster_conditions Critical Conditions Nitrile m-Nitrobenzonitrile (Ar-CN) Nitrilium Nitrilium Ion (Ar-C≡NH+) Nitrile->Nitrilium Protonation (Fast, Eq) HCl HCl (gas) HCl->Nitrilium Intermediate Tetrahedral Intermediate Nitrilium->Intermediate Nucleophilic Attack Ethanol Ethanol (EtOH) Ethanol->Intermediate Product α-Ethoxy-m-nitrobenzylideneammonium Cl (Imidate Salt) Intermediate->Product Proton Transfer & Crystallization Dry Anhydrous Environment Temp 0°C - 4°C

Figure 1: Reaction pathway for the Pinner synthesis of imidate hydrochlorides. Note the reversibility of the initial protonation, necessitating high HCl concentration.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Precipitate Insufficient HCl or Solvent too polarRe-saturate with HCl gas; add more anhydrous ether to induce precipitation.
Oily Product Moisture contaminationThe oil is likely the ester (hydrolysis product). Restart with strictly dried reagents.
Yellow Color Free Nitrile / OxidationWash thoroughly with ether. Ensure starting nitrile is clean.
Low Yield Temperature too highKeep reaction at

. Higher temps favor amide formation.
Validation (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the ethyl group signals (
    
    
    t,
    
    
    q) and the distinct downfield shift of the aromatic protons due to the cationic imidate and nitro groups. The
    
    
    protons are typically broad singlets at
    
    
    .

Part 6: Safety Considerations

  • HCl Gas: Corrosive and toxic. Inhalation causes severe respiratory damage. Perform all gas operations in a functioning fume hood.

  • Nitriles: m-Nitrobenzonitrile is toxic by ingestion and skin absorption. While less volatile than simple aliphatic nitriles, handle with gloves and avoid dust generation.

  • Pressure: Gas saturation can pressurize sealed vessels. Use a bubbler outlet during addition; only seal once saturation is complete and gas evolution stops.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Hunter, M. J., & Ludwig, M. L. (1962). "Imidates and Amidines."[1][2][3][4][5][6] Journal of the American Chemical Society, 84(18), 3491–3504. Link

  • Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 57508-53-9. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of alpha-Ethoxy-m-nitrobenzylideneammonium chloride synthesis

Subject: Optimizing Yield of -Ethoxy- -nitrobenzylideneammonium chloride Ticket ID: PNR-NO2-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Yield of


-Ethoxy-

-nitrobenzylideneammonium chloride Ticket ID: PNR-NO2-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize


-ethoxy-

-nitrobenzylideneammonium chloride
(also known as ethyl

-nitroimidate hydrochloride). This is a classic Pinner Reaction .

While the reaction mechanism is theoretically straightforward, the isolation of the imidate salt is notoriously difficult due to two competing failure modes: hydrolysis (due to moisture) and Pinner-to-Amide rearrangement (due to heat). The presence of the meta-nitro group enhances the electrophilicity of the nitrile, increasing reactivity but also making the intermediate highly susceptible to nucleophilic attack by water.

This guide provides a self-validating protocol and a troubleshooting decision tree to maximize your yield.

Part 1: The "Golden" Protocol (Reference Standard)

Use this baseline to validate your current workflow. Deviations here are the primary cause of yield loss.

Reaction Setup
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Nitrile : 1.1 eq EthanolSlight excess of alcohol drives the equilibrium; too much alcohol solubilizes the salt product.
Solvent System Anhydrous

or 1,4-Dioxane
The product must be insoluble in the reaction medium to precipitate and drive equilibrium forward (Le Chatelier’s principle).
HCl Source Dry Gas (Bubbled)Do not use aqueous HCl. Water immediately hydrolyzes the product to ethyl

-nitrobenzoate.
Temperature

to

Higher temps (

) favor the rearrangement to

-nitrobenzamide and ethyl chloride.
Time 12–24 HoursCrystallization is slow. The system requires saturation.
Step-by-Step Methodology
  • Drying: Flame-dry a 3-neck round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Dissolve

    
    -nitrobenzonitrile (10 mmol) in anhydrous ether (or dioxane if solubility is poor) containing absolute ethanol (11 mmol).
    
  • Saturation: Cool to

    
     in an ice/salt bath. Bubble dry HCl gas (generated via 
    
    
    
    dropping onto NaCl) through the solution for 2–3 hours until the weight increase indicates
    
    
    equivalents of HCl absorbed.
  • Incubation: Seal the flask tightly (parafilm/grease). Store at

    
     (fridge) for 24 hours.
    
  • Isolation: Filter the precipitated white/off-white solid rapidly under a blanket of dry

    
     (Schlenk filtration recommended).
    
  • Wash: Wash with cold, anhydrous ether.

  • Storage: Store immediately in a desiccator over

    
     or KOH.
    

Part 2: Troubleshooting & FAQs

Direct solutions to specific failure modes observed in the lab.

Q1: "I get a sticky yellow oil instead of a white precipitate. What happened?"

Diagnosis: You have likely formed a mixture of the target imidate, unreacted nitrile, and hydrolysis byproducts.

  • Cause A (Solvent Polarity): The solvent is too polar (e.g., excess ethanol or THF), keeping the ionic salt in solution.

  • Cause B (Temperature): The reaction got too hot during HCl addition (exothermic), causing partial decomposition.

  • Corrective Action:

    • Induce Crystallization: Add a large excess of cold, anhydrous diethyl ether to the oil. Scratch the glass side with a spatula to induce nucleation.

    • Reprocess: If it remains oily, titrate with more dry HCl gas at

      
      .
      
Q2: "My yield is <30% and the product smells like an ester."

Diagnosis: Hydrolysis. The imidate salt reacted with water to form ethyl


-nitrobenzoate and ammonium chloride.
  • Mechanism:

    
    .
    
  • Sources of Water:

    • Wet Ethanol (95% EtOH is fatal to this reaction).

    • Atmospheric moisture during filtration.

    • Wet HCl gas.

  • Corrective Action:

    • Use freshly distilled ethanol (from Mg turnings).

    • Install a

      
       or 
      
      
      
      trap in your HCl gas line.
    • Perform filtration in a glovebox or under positive

      
       pressure.
      
Q3: "The solid turns to mush/liquid on the filter paper."

Diagnosis: Hygroscopic Collapse. The


-nitro group makes the imidate highly electron-deficient and aggressively hygroscopic. It pulls moisture from the air instantly.
  • Corrective Action:

    • Do not use a standard Buchner funnel. Use a sintered glass Schlenk frit connected to a vacuum line.

    • Wash with anhydrous ether, not reagent grade ether (which contains stabilizers and traces of water).

Part 3: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Control Points

This pathway illustrates the critical divergence between success (Imidate) and failure (Ester/Amide).

PinnerReaction cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Failure Modes Nitrile m-Nitrobenzonitrile (Ar-CN) Nitrilium Nitrilium Ion (Ar-C≡NH+) Nitrile->Nitrilium Protonation HCl Dry HCl (Gas) HCl->Nitrilium Imidate Imidate Salt (Target Product) Nitrilium->Imidate + EtOH (0°C) Ethanol Ethanol (Anhydrous) Ethanol->Imidate Ester Ethyl m-nitrobenzoate (Hydrolysis) Imidate->Ester Fast Hydrolysis Amide m-Nitrobenzamide (Rearrangement) Imidate->Amide Thermal Decomp Water H2O (Moisture) Water->Ester Heat Heat (>20°C) Heat->Amide

Caption: The Pinner Synthesis Pathway. Green node represents the target; Red nodes represent irreversible byproducts caused by moisture or heat.

Diagram 2: Troubleshooting Logic Flow

Use this chart to determine the next step based on your crude result.

Troubleshooting Start Analyze Crude Outcome Result1 Clear Solution (No Precipitate) Start->Result1 Result2 Sticky Oil/Gum Start->Result2 Result3 White Crystalline Solid Start->Result3 Action2 Check HCl Saturation (Did it gain weight?) Result1->Action2 Action4 Check Solvent (Too much EtOH?) Result2->Action4 Success Filter under N2 Store in Desiccator Result3->Success Action1 Add excess Et2O Cool to -20°C Action2->Start If not saturated, add more HCl Action2->Action1 If saturated Action3 Scratch glass Seed crystal Action3->Action1 Action4->Action3

Caption: Decision tree for handling non-ideal reaction outcomes.

Part 4: Advanced Optimization (The "Senior Scientist" Insight)

The "Nitro" Effect

The


-nitro group is strongly electron-withdrawing (

).
  • Kinetics: It makes the nitrile carbon significantly more electrophilic than benzonitrile. The reaction with ethanol should be faster.

  • Thermodynamics: It destabilizes the resulting cation relative to electron-rich analogs. This means the reverse reaction (loss of ethanol to revert to nitrile) or hydrolysis is also faster.

  • Optimization: You cannot rely on "standard" reaction times. Monitor the reaction by IR spectroscopy if possible. Look for the disappearance of the Nitrile stretch (

    
    ) and appearance of the Imidate C=N stretch (
    
    
    
    ). Stop the reaction immediately upon conversion to prevent decomposition.
Solvent Tuning

If you consistently get oils, switch the solvent system.

  • Standard: Ether (Product precipitates).

  • Alternative: 1,4-Dioxane.

    
    -Nitrobenzonitrile is soluble in dioxane, but the salt is often insoluble.
    
  • Rescue: If the product oils out, decant the supernatant and triturate the oil with dry pentane or hexane to force crystallization.

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1]

    • The definitive review on Pinner synthesis mechanisms and stability.
  • Pinner, A. (1877).[1][2][3][4] Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10, 1889.

    • Original description of the methodology.
  • Hunter, M. J., & Ludwig, M. L. (1962). Pinner Synthesis of Imidates. Journal of the American Chemical Society, 84(18), 3491–3495. Discusses kinetic vs thermodynamic control in substituted benzonitriles.
  • Organic Syntheses. (1928). Ethyl Phenylacetate. Org.[2][4] Synth. 8, 74.

    • Provides the standard apparatus setup for dry HCl gener

Sources

Optimization

optimal temperature for alpha-Ethoxy-m-nitrobenzylideneammonium chloride reaction

Technical Support Center: -Ethoxy-m-nitrobenzylideneammonium Chloride Topic: Optimization of Reaction Temperature & Stability Protocols Ticket ID: Pinner-Salt-001 Status: Resolved Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Ethoxy-m-nitrobenzylideneammonium Chloride

Topic: Optimization of Reaction Temperature & Stability Protocols

Ticket ID: Pinner-Salt-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]

Executive Summary

You are inquiring about the optimal thermal conditions for the synthesis and handling of


-Ethoxy-m-nitrobenzylideneammonium chloride .

This compound is the Pinner Salt (imidate hydrochloride) derived from the reaction of


-nitrobenzonitrile  with ethanol  and hydrogen chloride (HCl) .[1][2][3]

The Critical Answer: The reaction is strictly temperature-controlled .[4]

  • Optimal Formation Temperature:

    
     to 
    
    
    
    (Ice/Salt Bath).[1][2][3]
  • Maximum Tolerance: Do not exceed

    
     during the saturation phase.
    
  • Storage Temperature:

    
     (Desiccated).
    

Warning: Exceeding


  usually triggers the Pinner Cleavage , decomposing your product into ethyl 

-nitrobenzoate (ester) or

-nitrobenzamide, significantly reducing yield and purity.[2][3]

Module 1: The Thermal Window (Mechanistic Logic)

To successfully synthesize and utilize this salt, you must understand the competition between Kinetic Formation and Thermodynamic Decomposition .[1][2][3]

The Formation Zone ( )

The Pinner reaction is exothermic.[1][2][3] The addition of anhydrous HCl to the nitrile/alcohol mixture generates heat.

  • Why Cold? The protonation of the nitrile is reversible.[1] Low temperature drives the equilibrium toward the imidate salt (Le Chatelier’s principle) and increases the solubility of HCl gas in the solvent (essential for reaching saturation).[1][2]

  • The

    
    -Nitro Effect:  The nitro group is electron-withdrawing, making the nitrile carbon more electrophilic.[1] While this accelerates nucleophilic attack by ethanol, it also makes the resulting imidate salt more susceptible to hydrolysis if any moisture is present.[1][3]
    
The Danger Zone ( )

If the temperature rises, two parasitic pathways activate:[1][2][3]

  • Pinner Cleavage (Thermal): The chloride ion attacks the ethyl group, collapsing the salt into

    
    -nitrobenzamide and ethyl chloride.[1][2] This is irreversible.
    
  • Hydrolysis (Moisture + Heat): Even trace atmospheric moisture will rapidly convert the salt to ethyl

    
    -nitrobenzoate and ammonium chloride.[1][2][3]
    

Module 2: Optimized Protocol

Objective: Synthesis of


-Ethoxy-m-nitrobenzylideneammonium chloride.
Reagents & Setup
ComponentSpecificationCritical Note

-Nitrobenzonitrile

Purity
Must be dry.[1][2][3][5]
Ethanol Absolute (

)
CRITICAL: Super-dry.[1][2][3] Use molecular sieves (

).[1][2][3]
HCl Gas AnhydrousGenerated via

drip into NaCl or cylinder.[1][2][3]
Solvent (Optional)

or

Anhydrous 1,4-dioxane is also a valid co-solvent.[1][2][3]
Step-by-Step Workflow
  • Preparation (

    
    ): 
    
    • Dissolve

      
      -nitrobenzonitrile in a slight excess of absolute ethanol (1.1 equivalents).
      
    • Optional: Dilute with anhydrous ether or chloroform to prevent solidification of the mixture.[1]

    • Place the reaction vessel in an ice/salt bath to reach

      
      .
      
  • Saturation (

    
    ): 
    
    • Stream dry HCl gas into the solution.[1]

    • Monitor Internal Temp: The exotherm will try to spike the temperature.[1] Regulate the gas flow to keep

      
      .
      
    • Continue until the solution is saturated (weight gain should equal approx. 1.1 to 1.2 equivalents of HCl).[1][2][3]

  • Maturation (

    
    ): 
    
    • Seal the flask tightly (parafilm/glass stopper).[1][2][3] Moisture is the enemy.[3]

    • Place in a refrigerator (

      
      ) for 24 to 48 hours .
      
    • Observation: The mixture should solidify or precipitate a thick crystalline mass.[1]

  • Isolation (

    
    ): 
    
    • Add a large volume of cold, anhydrous diethyl ether to force complete precipitation.[1][2][3]

    • Filter rapidly under a blanket of dry nitrogen or argon.[1][3]

    • Wash with cold anhydrous ether.[1][2][3]

    • Dry in a vacuum desiccator over

      
       pellets  (to absorb excess HCl) and 
      
      
      
      .

Module 3: Reaction Pathway Visualization

The following diagram illustrates the temperature-dependent pathways of the


-nitro Pinner system.

PinnerReaction Start m-Nitrobenzonitrile + Ethanol + HCl Cold Temp: 0°C - 5°C (Kinetic Control) Start->Cold HCl Saturation Imidate TARGET PRODUCT α-Ethoxy-m-nitrobenzylidene- ammonium chloride (Pinner Salt) Cold->Imidate Crystallization (24-48h) Heat Temp: > 25°C (Thermodynamic Control) Imidate->Heat Thermal Stress Water Moisture Present (Hydrolysis) Imidate->Water Wet Solvents / Air Amide Side Product A: m-Nitrobenzamide + Ethyl Chloride Heat->Amide Pinner Cleavage Ester Side Product B: Ethyl m-nitrobenzoate + NH4Cl Water->Ester Rapid Hydrolysis

Figure 1: Reaction pathways for m-nitrobenzonitrile Pinner synthesis.[1][2][3] Green path indicates optimal conditions; Red paths indicate failure modes due to heat or moisture.[1][3]

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned into a sticky oil instead of crystals. What happened?

Diagnosis: This is the "Pinner Oil" phenomenon.[1] Causes:

  • Temperature too high: You likely exceeded

    
     during HCl addition.[1][2][3]
    
  • Incomplete Saturation: Not enough HCl was dissolved.

  • Trace Moisture: The oil is a mixture of the salt and hydrolysis products.[1] Fix: Attempt to induce crystallization by scratching the glass with a rod and adding excess cold anhydrous ether.[1] If it remains oily, cool to

    
     overnight. If it fails, restart with strictly anhydrous reagents.
    
Q2: Can I speed up the reaction by heating to ?

Answer: No. Heating a Pinner salt reaction is counter-productive.[1][2][3] While it speeds up kinetics, it drastically accelerates the decomposition into the amide or ester.[2] For


-nitro derivatives, the electron-withdrawing nature destabilizes the imidate, making it even more sensitive to heat than unsubstituted benzonitriles.[2][3]
Q3: My yield is low (<50%). Where did I lose product?

Analysis:

  • Check your Ethanol:Nitrile ratio .[1][2][3] A large excess of ethanol can solubilize the salt, preventing precipitation.[2][3] Use near-stoichiometric amounts (1:1 to 1.2:1) with a non-polar co-solvent like ether.[1][2][3]

  • Filtration: Did you filter in humid air? The salt is hygroscopic.[3] Hydrolysis on the filter paper is a common loss point.[3]

Q4: How do I store the isolated salt?

Protocol: Store in a tightly sealed vial flushed with Argon. Keep at


 .
Use a desiccator containing 

(to neutralize acid fumes) and Silica/

.[1][2][3] Shelf life: 1-3 months if perfectly dry; degrades rapidly at room temperature.[2][3]

References

  • Pinner, A. (1892).[1][2][3] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1][2][3] (The foundational text on Pinner chemistry establishing the low-temperature requirement).[1]

  • Noè, M., & Perosa, A. (2013).[1][2][3][6] A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260.[1][2][3]

    • Validates the protocol for arom
  • Hunter, M. J., & Ludwig, M. L. (1962).[1][2][3] The Reaction of Imidates with Amines.[1][7] Journal of the American Chemical Society, 84(18), 3491–3504.[1][2][3]

    • Discusses the stability and hydrolysis kinetics of imid
  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][2][3]

    • Standard reference for general Pinner synthesis procedures involving dry HCl and low temperatures.[1][3]

Sources

Troubleshooting

Technical Support Center: Purification of alpha-Ethoxy-m-nitrobenzylideneammonium chloride

Welcome to the technical support center for the synthesis and purification of alpha-Ethoxy-m-nitrobenzylideneammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of alpha-Ethoxy-m-nitrobenzylideneammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted nitrile starting material from the final product. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of a high-purity product.

I. Understanding the Chemistry: The Pinner Reaction and Its Challenges

The synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride is typically achieved through the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[1][2][3] In this specific case, m-nitrobenzonitrile reacts with ethanol in the presence of a strong acid, usually anhydrous hydrogen chloride (HCl), to form the desired imidate hydrochloride salt, also known as a Pinner salt.[1][4][5]

The reaction is initiated by the protonation of the nitrile's nitrogen atom by the strong acid, which significantly increases the electrophilicity of the nitrile carbon.[1] The alcohol then acts as a nucleophile, attacking this electrophilic carbon.[1] Subsequent proton transfer steps lead to the formation of the imidate salt.[1][5]

A primary challenge in this synthesis is driving the reaction to completion. Unreacted m-nitrobenzonitrile can remain in the crude product, posing a purification challenge due to similarities in solubility with the desired product. Furthermore, the Pinner salt itself is a reactive intermediate and can be susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of esters or amides as byproducts.[4][6][7][8][9][10] Therefore, maintaining anhydrous conditions throughout the reaction and workup is critical.[1][3]

Visualization of the Pinner Reaction

Pinner_Reaction A m-Nitrobenzonitrile D Protonated Nitrile (Activated Electrophile) A->D Protonation B Ethanol (Nucleophile) E Nucleophilic Attack B->E C HCl (Acid Catalyst) C->A D->E F Protonated Imidate Intermediate E->F G alpha-Ethoxy-m-nitrobenzylideneammonium chloride (Pinner Salt) F->G Deprotonation/ Protonation I Hydrolysis Byproducts (Ester, Amide) G->I H Water (Moisture) H->I

Caption: The Pinner reaction pathway for the synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride, highlighting the activation of the nitrile and the potential for hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a significant peak corresponding to m-nitrobenzonitrile even after a long reaction time. What could be the issue?

A1: Incomplete conversion is a common issue in the Pinner reaction. Several factors could be at play:

  • Insufficient HCl: The reaction is acid-catalyzed. Ensure that a sufficient amount of anhydrous HCl gas has been bubbled through the reaction mixture or that the concentration of HCl in your solvent is adequate.

  • Moisture Contamination: The presence of water will compete with the alcohol nucleophile and can also lead to the hydrolysis of the product.[6][7][8][9][10] Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[1][3]

  • Low Temperature: While low temperatures are necessary to prevent byproduct formation, excessively low temperatures can slow down the reaction rate significantly.[3][4] Monitor the reaction progress and consider allowing it to slowly warm to the optimal temperature.

Q2: I'm having difficulty separating the unreacted nitrile from my product. Their solubilities seem very similar. What purification techniques are most effective?

A2: This is a common challenge. The most effective techniques exploit the differences in polarity and chemical properties between the nitrile and the ionic imidate salt.

  • Solvent Trituration/Washing: This is often the first and most effective step. Washing the crude product with a non-polar solvent in which the nitrile is soluble but the ionic Pinner salt is not, can effectively remove the impurity.

  • Recrystallization: If a suitable single-solvent or two-solvent system can be identified where the solubility difference between the product and the impurity is significant at different temperatures, recrystallization can be a powerful purification method.[11]

Q3: My product yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors throughout the experimental process:

  • Incomplete Reaction: As discussed in Q1, ensure the reaction goes to completion.

  • Product Loss During Workup: The imidate salt can be sensitive to hydrolysis.[6][7][8][9][10] Avoid aqueous workups until the final stages if possible. Also, be mindful of product loss during filtration and transfers.

  • Side Reactions: The formation of byproducts such as amides or orthoesters will consume your starting materials and reduce the yield of the desired product.[4] Strict temperature control and anhydrous conditions are key to minimizing these.[3]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of alpha-Ethoxy-m-nitrobenzylideneammonium chloride.

Symptom 1: Presence of Unreacted Nitrile in the Final Product (Confirmed by Spectroscopy)
Logical Troubleshooting Flow

Caption: A logical workflow for troubleshooting the presence of unreacted nitrile impurity.

Corrective Actions
  • Solvent Trituration/Washing: This is the most direct method to remove the less polar nitrile.

    • Rationale: The desired product is an ionic salt and will have very low solubility in non-polar organic solvents, whereas the unreacted nitrile, being a neutral organic molecule, will be more soluble.

    • Protocol: See Section IV for a detailed protocol.

  • Recrystallization: If trituration is insufficient, recrystallization can further enhance purity.

    • Rationale: This technique relies on the difference in solubility between the product and the impurity in a given solvent at different temperatures.[11]

    • Protocol: See Section IV for a detailed protocol.

Symptom 2: Low Yield and/or Presence of Byproducts (e.g., m-nitrobenzamide, ethyl m-nitrobenzoate)
Corrective Actions
  • Strict Anhydrous Conditions:

    • Rationale: Moisture leads to the hydrolysis of the imidate salt to form esters and amides.[6][7][8][9][10]

    • Implementation: Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Temperature Control:

    • Rationale: The Pinner reaction is often exothermic. While low temperatures are generally favored to suppress side reactions, the reaction may not proceed at a reasonable rate if the temperature is too low.[3][4]

    • Implementation: Maintain the reaction temperature within the recommended range for the specific protocol. Use an ice bath or cryocooler for efficient heat dissipation.

  • Purity of Starting Materials:

    • Rationale: Impurities in the starting nitrile or alcohol can lead to undesired side reactions.

    • Implementation: Use high-purity, anhydrous starting materials.

IV. Experimental Protocols

Protocol 1: Purification by Solvent Trituration

This protocol is designed to remove unreacted m-nitrobenzonitrile from the crude alpha-Ethoxy-m-nitrobenzylideneammonium chloride product.

Materials:

  • Crude product containing unreacted nitrile.

  • Anhydrous diethyl ether or a mixture of ethyl acetate and hexanes (e.g., 1:1).

  • Buchner funnel and filter flask.

  • Schlenk flask or round-bottom flask with a magnetic stir bar.

Procedure:

  • Transfer the crude solid product to a clean, dry flask.

  • Add a sufficient volume of the chosen anhydrous non-polar solvent (e.g., diethyl ether) to form a slurry. The solid product should not dissolve.

  • Stir the slurry vigorously at room temperature for 15-30 minutes. This allows the unreacted nitrile to dissolve in the solvent.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of fresh, cold, anhydrous non-polar solvent to remove any residual dissolved nitrile.

  • Repeat the washing process 2-3 times.

  • Dry the purified solid product under high vacuum to remove all traces of the washing solvent.

Protocol 2: Purification by Recrystallization

This protocol should be employed if solvent trituration does not yield a product of sufficient purity.

Materials:

  • Crude product from Protocol 1.

  • Recrystallization solvent (e.g., anhydrous ethanol, isopropanol, or a mixture of ethanol and diethyl ether).

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter flask.

Procedure:

  • In an Erlenmeyer flask, add the crude product.

  • In a separate flask, heat the recrystallization solvent to its boiling point.

  • Add the minimum amount of hot solvent to the crude product to just dissolve it completely.[11]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Data Summary Table
Purification MethodTarget ImpurityKey ParametersExpected Purity Improvement
Solvent Trituration Unreacted m-nitrobenzonitrileChoice of non-polar solvent, number of washesSignificant reduction of nitrile impurity
Recrystallization Residual nitrile and other soluble impuritiesSolvent system, cooling rateHigh purity product (>98%)

V. Concluding Remarks

The successful synthesis and purification of alpha-Ethoxy-m-nitrobenzylideneammonium chloride hinges on a thorough understanding of the Pinner reaction mechanism and the chemical properties of both the product and potential impurities. By carefully controlling reaction conditions to ensure an anhydrous environment and by employing appropriate purification techniques such as solvent trituration and recrystallization, researchers can effectively remove unreacted nitrile and obtain a high-purity product. This guide provides the necessary tools and knowledge to troubleshoot common issues and optimize the experimental workflow.

VI. References

  • Canadian Science Publishing. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. [Link]

  • ResearchGate. The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • ResearchGate. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF. [Link]

  • Canadian Science Publishing. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. [Link]

  • Canadian Science Publishing. The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. [Link]

  • Allen. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • PMC. A Lewis acid-promoted Pinner reaction. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 5: Nitriles. [Link]

  • Chemguide. an introduction to nitriles. [Link]

  • Chemistry LibreTexts. Physical Properties of Nitriles. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • PubMed. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. [Link]

  • TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. [Link]

  • Reddit. Purification of imidate : r/chemhelp. [Link]

  • Hydrolysis of cyclic unsymmetrical anti imidate salts. New evidence for stereoelectronic control. [Link]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]

  • Recrystallization - Single Solvent. [Link]

  • ResearchGate. How can I remove nitrile impurities from the oxime?. [Link]

  • PMC. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • Google Patents. Method for the production of purified 1,3-substituted imidazolium salts.

  • Anor. FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES Yongbao Zhu, Krystyna A. Skupinska, and Ernest J. McEachern*. [Link]

  • Radleys. Are these basic mistakes preventing you from getting a good yield?. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.

  • Chemistry LibreTexts. The Reduction of Nitriles. [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]

  • ResearchGate. Scheme 4 Synthesis of imidate hydrochloride salts.. [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • PMC. First synthesis of acylated nitrocyclopropanes. [Link]

  • The Royal Society of Chemistry. Synthesis. [Link]

  • PrepChem.com. Synthesis of 4-ethoxybenzyl chloride. [Link]

  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

  • EPA. 2-Methoxy-4-nitrobenzenesulfonyl chloride Properties. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of Ethyl 3-Nitrobenzimidate Hydrochloride

This guide outlines the 1H NMR characterization of -Ethoxy-m-nitrobenzylideneammonium chloride (chemically known as Ethyl 3-nitrobenzimidate hydrochloride ), a critical Pinner salt intermediate. This document compares th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of


-Ethoxy-m-nitrobenzylideneammonium chloride  (chemically known as Ethyl 3-nitrobenzimidate hydrochloride ), a critical Pinner salt intermediate.

This document compares the target molecule against its two primary "alternatives" encountered in process chemistry: the starting material (3-Nitrobenzonitrile ) and the decomposition product (Ethyl 3-nitrobenzoate ).

Executive Summary


-Ethoxy-m-nitrobenzylideneammonium chloride  is a reactive imidate salt intermediate synthesized via the Pinner reaction. It is the electrophilic precursor to amidines (drug substances) or orthoesters.

The Analytical Challenge: This salt is highly hygroscopic and kinetically unstable in the presence of water. Upon exposure to moisture (even atmospheric humidity or wet NMR solvents), it rapidly hydrolyzes to Ethyl 3-nitrobenzoate . Standard HPLC methods often fail to quantify this intermediate accurately because the aqueous mobile phase drives on-column hydrolysis.

The Solution: Proton Nuclear Magnetic Resonance (


H NMR) in anhydrous media is the gold standard for distinguishing the active imidate salt from its inactive hydrolysis product.

Spectral Performance Comparison

The following table contrasts the target molecule with its specific process impurities.

Comparative Chemical Shift Data ( , ppm)

Solvent: DMSO-


 (Anhydrous)[1]
Structural FeatureTarget: Imidate Salt (Active)Alternative 1: Nitrile (Starting Material)Alternative 2: Ester (Hydrolysis Impurity)
Structure



Iminium Protons (

)
11.5 – 12.5 (br s, 2H) (Diagnostic Signal)Absent Absent
Methylene (

)
4.60 – 4.75 (q) (Deshielded by cation)Absent 4.35 – 4.45 (q) (Shielded relative to salt)
Methyl (

)
1.45 – 1.55 (t) Absent 1.35 – 1.45 (t)
Aromatic Region Distinct splitting; H-2 and H-4 deshielded by cationic field effect.[1][2][3]Distinct splitting; Anisotropic shielding of CN group.Distinct splitting; H-2 doublet often shifts upfield vs. salt.
Key Spectral Differentiators
  • The "Hump" (11.0+ ppm): The presence of a broad singlet downfield is the definitive proof of the protonated imidate nitrogen. If this is missing, you have the free base or the ester.

  • The Methylene Shift: The ethyl quartet of the salt appears downfield (

    
    4.7 ppm) compared to the ester  (
    
    
    
    4.4 ppm). In a mixture, you will see two distinct quartets. Integration of these two signals provides the molar ratio of Active Salt : Decomposed Ester.
  • Absence of Ethyl Signals: If the spectrum lacks the quartet/triplet pattern entirely but shows aromatics, the reaction has not started (Nitrile).

Experimental Protocol: Self-Validating NMR Workflow

To ensure data integrity, the following protocol minimizes in-tube hydrolysis.

Reagents & Equipment[1][4][5][6]
  • Solvent: DMSO-

    
     (99.9% D) from ampoules (not screw-cap bottles stored on a shelf).
    
  • Desiccant: Activated 3Å Molecular Sieves (optional, added to solvent 24h prior).

  • Tube: 5mm NMR tube, oven-dried at 110°C for >1 hour.

Step-by-Step Procedure
  • Sampling: Take a crude reaction aliquot (approx. 20 mg).

  • Rapid Filtration: If the reaction is a suspension (common in Pinner syntheses using ether/dioxane), filter rapidly under inert gas (Nitrogen/Argon). Do not expose to air for >30 seconds.

  • Dissolution: Dissolve the solid immediately in 0.6 mL anhydrous DMSO-

    
     .
    
    • Note:

      
       is often a poor solvent for hydrochloride salts. 
      
      
      
      is a viable alternative if solubility in DMSO is poor, but DMSO usually stabilizes the cation better.
  • Acquisition: Run the spectrum immediately (within 5 mins of preparation).

    • Pulse Sequence: Standard 1H (zg30).

    • Scans: 16 (sufficient for >10 mg sample).

  • Validation: Check the water peak in DMSO (

    
    3.33 ppm). If it is large, the integration of the Imidate peaks may be artificially low due to hydrolysis during the scan.
    

Reaction Pathway & Monitoring Logic

The following diagram illustrates the Pinner Synthesis pathway and the critical decision points based on NMR data.

PinnerReaction cluster_NMR NMR QC Checkpoint Nitrile Start: m-Nitrobenzonitrile (No Ethyl Signals) Imidate TARGET: Imidate Salt (Ethyl q ~4.7 ppm) (NH2+ ~12 ppm) Nitrile->Imidate Pinner Rxn (Anhydrous) Reagents EtOH + HCl (gas) Reagents->Imidate Ester IMPURITY: Ethyl Ester (Ethyl q ~4.4 ppm) (No NH2+) Imidate->Ester Hydrolysis (Fast) Amidine Next Step: Amidine Drug (Reaction with Amine) Imidate->Amidine Nucleophilic Attack Decision Analyze Methylene Region (4.0 - 5.0 ppm) Imidate->Decision Hydrolysis Moisture/Water Hydrolysis->Imidate

Figure 1: Reaction pathway for Ethyl 3-nitrobenzimidate HCl, highlighting the critical hydrolysis node that necessitates NMR differentiation.

Scientific Rationale (Mechanistic Insight)

Why the Chemical Shifts Move
  • Inductive Effect (

    
    ):  The cationic nitrogen in the imidate salt is a powerful electron-withdrawing group. This pulls electron density away from the adjacent oxygen, deshielding the ethyl methylene protons. This causes the quartet to shift downfield  to 
    
    
    
    4.7 ppm compared to the neutral ester (
    
    
    4.4 ppm).
  • Exchangeable Protons: The protons on the charged nitrogen (

    
    ) are acidic.[4] In anhydrous DMSO, they appear as broad singlets due to quadrupole broadening by the 
    
    
    
    N nucleus and intermediate exchange rates. In the presence of
    
    
    , these signals vanish (H-D exchange), confirming their identity.
Why NMR over HPLC?

While HPLC is standard for purity, imidate salts often decompose on silica-based columns or in aqueous/alcoholic mobile phases (reverting to ester). NMR allows for in-situ quantification without subjecting the molecule to hydrolytic stress, provided the solvent is dry.

References

  • Pinner Reaction Methodology

    • Noè, M., Perosa, A., & Selva, M. (2013).[5] A flexible Pinner preparation of orthoesters.[5] Green Chemistry, 15(8), 2252.

  • NMR Chemical Shifts of Esters (Hydrolysis Product)

    • National Institutes of Health (NIH) PubChem.
  • Imidate Salt Stability Studies

    • Sashuk, V., et al. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates.[6] Journal of Organic Chemistry.

  • Trace Impurity Shifts in DMSO-

    
    : 
    
    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of Novel Benzylideneammonium Salts: Determining the Melting Point Range of α-Ethoxy-m-nitrobenzylideneammonium Chloride

For researchers and professionals in drug development and synthetic chemistry, the synthesis of novel compounds is a routine yet critical task. The characterization of these new chemical entities is paramount to confirmi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the synthesis of novel compounds is a routine yet critical task. The characterization of these new chemical entities is paramount to confirming their identity and purity. Among the foundational techniques for characterizing a new crystalline solid, melting point determination remains one of the most informative, rapid, and cost-effective methods available.[1] A sharp and narrow melting range is a reliable indicator of a pure substance, whereas impurities will typically cause a depression and broadening of this range.[2]

This guide provides a comprehensive, in-depth protocol for determining the melting point of a novel iminium salt, using the hypothetical compound α-Ethoxy-m-nitrobenzylideneammonium chloride as a practical example. Iminium salts are crucial reactive intermediates in organic synthesis, acting as potent electrophiles for various carbon-carbon bond-forming reactions.[3][4] Their proper characterization is the first step toward their successful application in complex synthetic pathways.

This document will not only detail the experimental workflow but also explain the scientific rationale behind each step, ensuring a robust and reproducible analysis. We will also provide comparative data from structurally related compounds to establish a reasonable context for experimental results.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound. It involves heating a small sample packed into a glass capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Part 1: Rigorous Sample Preparation

The quality of your sample preparation directly impacts the accuracy and reproducibility of your results. The primary requirements are that the sample must be completely dry, homogeneous, and in the form of a fine powder.[1]

Step-by-Step Methodology:

  • Drying the Sample: Ammonium salts can be hygroscopic. Ensure your sample of α-Ethoxy-m-nitrobenzylideneammonium chloride is thoroughly dry by placing it in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅ or Drierite®) for at least 24 hours. Moisture can act as an impurity, depressing the melting point.

  • Homogenization: If the sample appears non-uniform, gently grind it into a fine, free-flowing powder using an agate or glass mortar and pestle. This ensures efficient and uniform heat transfer throughout the sample during the analysis.[1]

  • Capillary Loading: Tap the open end of a capillary tube onto the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long, vertical glass tube to achieve tight packing. The final packed sample height should be no more than 2-3 mm. An overly large sample will result in a wider apparent melting range due to inefficient heat transfer.

Part 2: Instrumental Analysis

A modern digital melting point apparatus is recommended for precise temperature control and observation.

Step-by-Step Methodology:

  • Initial Rapid Determination (Scouting):

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting temperature. This saves time and establishes the range for the more accurate measurement to follow.

    • Record the approximate temperature range. Let's assume for our hypothetical compound this is found to be around 145-155 °C.

    • Allow the apparatus to cool significantly before the next step.

  • Accurate Determination:

    • Prepare a fresh capillary with the sample.

    • Set the starting temperature of the apparatus to approximately 15-20 °C below the scouted melting point (e.g., ~130 °C).

    • Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for ensuring the sample and the thermometer are in thermal equilibrium, yielding an accurate measurement.

    • Carefully observe the sample through the magnifying lens.

    • Record T₁: The temperature at which the very first drop of liquid appears in the sample.

    • Record T₂: The temperature at which the last solid particle melts, resulting in a completely clear liquid.

    • The melting point is reported as the range from T₁ to T₂.

    • For robust validation, repeat this accurate determination with a fresh sample at least twice. The results should be consistent within one degree.

Data Interpretation and Comparative Analysis

For a novel compound like α-Ethoxy-m-nitrobenzylideneammonium chloride, interpreting the melting point requires context. A pure, crystalline sample is expected to have a sharp melting range, typically spanning no more than 2 °C.[2] A broader range suggests the presence of impurities or possibly decomposition.

Since no literature value exists for the target compound, we can estimate a plausible range by examining its synthetic precursors and structurally related molecules. The formation of an iminium salt involves the condensation of an aldehyde with an amine. In this case, the precursors would be m-nitrobenzaldehyde and ethoxyamine (used as its hydrochloride salt).

Compound NameStructureReported Melting Point (°C)Citation(s)
m-NitrobenzaldehydeO₂NC₆H₄CHO56 - 59[5][6][7][8]
Ethoxyamine hydrochlorideCH₃CH₂ONH₂·HCl128 - 138[9][10][11][12]

The melting point of the final salt product is influenced by factors such as the strength of the ionic interactions in the crystal lattice and the molecule's overall symmetry.[13][14][15] Quaternary ammonium salts, which are structurally similar to iminium salts, often have their melting points affected by the size and shape of both the cation and the counter-ion.[13][16][17] Given that the precursors have melting points of 56-59 °C and 128-138 °C, it is reasonable to hypothesize that the resulting salt, with its increased molecular weight and ionic character, will have a distinct and likely higher melting point than the aldehyde precursor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_result Part 3: Final Result Dry Dry Sample (Vacuum Desiccator) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Load Load Capillary Tube (2-3 mm height) Grind->Load Scout Rapid Scan (Scout) (~10-20°C/min) Load->Scout Insert Sample Cool Cool Apparatus Scout->Cool Accurate Accurate Measurement (1-2°C/min) Cool->Accurate Record Record T1 and T2 Accurate->Record Report Report Melting Range (T1 - T2) Record->Report Validate & Finalize

Caption: Workflow for accurate melting point determination.

Conclusion

Determining the melting point of a novel compound such as α-Ethoxy-m-nitrobenzylideneammonium chloride is a fundamental step in its characterization. By following a meticulous experimental protocol—from sample preparation to the final, slow-ramped measurement—researchers can obtain a reliable and accurate melting range. This data serves not only as a crucial purity indicator but also as a key physical property for the compound's identity file. Comparing the experimental results with the melting points of its precursors provides valuable context and aids in the verification of a successful synthesis.

References

  • Ethoxyamine Hydrochloride.Product Information.
  • m-nitrobenzaldehyde.Stenutz.
  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. National Institutes of Health (NIH). Available at: [Link]

  • O-Ethylhydroxylamine hydrochloride. Shanghai Medpep Co., Ltd. Available at: [Link]

  • Iminium Salts: Types and Properties. Scribd. Available at: [Link]

  • Predicting melting points of quaternary ammonium ionic liquids. Royal Society of Chemistry. Available at: [Link]

  • Predicting melting points of quaternary ammonium ionic liquids. ResearchGate. Available at: [Link]

  • Methylene: The Linker of Two Aromatic Iminium Salts. SciELO México. Available at: [Link]

  • 3-Nitrobenzaldehyde. Wikipedia. Available at: [Link]

  • Benzaldehyde, 3-nitro-. NIST WebBook. Available at: [Link]

  • Meta Nitrobenzaldehyde. Noble Intermediates. Available at: [Link]

  • Iminium salts and methods of preparing electron deficient olefins using such novel iminium salts.Google Patents.
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Melting point determination. University of Alberta. Available at: [Link]

  • Quaternary Ammonium Salts with B(CN)4 or C(CN)3 Anions: From Ionic Plastic Crystals and Ionic Liquids to Meltable Coordination Polymers. ChemRxiv. Available at: [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. Available at: [Link]

  • Iminium Catalysis. ACS Chemical Reviews. Available at: [Link]

  • DETERMINATION OF MELTING POINTS. Mettler Toledo. Available at: [Link]

  • The correlation of melting point and solubility of asymmetry quaternary ammonium salts. ResearchGate. Available at: [Link]

  • Melting Point Determination. University of Colorado Boulder. Available at: [Link]

  • experiment (1) determination of melting points. SlideShare. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of α-Ethoxy-m-nitrobenzylideneammonium Chloride and its Para-Isomer

For researchers and professionals in synthetic chemistry and drug development, understanding the nuanced reactivity of intermediates is paramount for designing efficient and predictable reaction pathways. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic chemistry and drug development, understanding the nuanced reactivity of intermediates is paramount for designing efficient and predictable reaction pathways. This guide provides an in-depth comparison of the reactivity of two closely related iminium salts: α-Ethoxy-m-nitrobenzylideneammonium chloride and its para-isomer. While direct kinetic data for these specific compounds is not extensively published, this guide synthesizes fundamental principles of physical organic chemistry, data from analogous systems, and detailed experimental protocols to provide a robust predictive framework for their behavior.

Introduction: The Critical Role of Isomeric Position in Reactivity

Benzylideneammonium salts are potent electrophiles, widely utilized in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their reactivity is critically dependent on the electronic nature of the substituents on the aromatic ring. The nitro group (NO₂) is a powerful electron-withdrawing group, and its position—meta versus para—dramatically alters the electronic landscape of the molecule, thereby governing its susceptibility to nucleophilic attack.[1]

This guide will dissect the underlying electronic factors that differentiate the meta and para isomers and provide researchers with the theoretical and practical tools to anticipate and control their reactivity.

Theoretical Analysis: Inductive vs. Resonance Effects

The reactivity of these iminium salts is dictated by the electrophilicity of the iminium carbon. A more electron-deficient (electrophilic) carbon will react faster with nucleophiles. The nitro group influences this electrophilicity through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-R or -M).[2]

  • Inductive Effect (-I): This is a through-bond polarization effect. Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group withdraws electron density from the benzene ring through the sigma bonds. This effect is distance-dependent and operates from both the meta and para positions.

  • Resonance Effect (-R): This is a through-space delocalization of pi-electrons. A key distinction arises here:

    • Para-Isomer: When the nitro group is in the para position, it can directly participate in resonance with the benzylidene system. The positive charge on the iminium nitrogen can be delocalized through the pi-system of the ring and onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the cation, reducing the electrophilicity of the iminium carbon.

    • Meta-Isomer: From the meta position, the nitro group cannot extend the conjugation of the pi-system to include itself. Therefore, it cannot stabilize the positive charge via a resonance effect. Its influence is primarily limited to the weaker, through-bond inductive effect.

This electronic disparity leads to a clear hypothesis: The para-isomer will be significantly less reactive towards nucleophiles than the meta-isomer due to the superior resonance stabilization that reduces the electrophilicity of its iminium carbon.

Caption: Electronic effects of the nitro group on iminium salt reactivity.

Experimental Support from Analogous Systems

To substantiate our hypothesis, we can examine kinetic data from related, well-studied chemical systems. The hydrolysis of substituted benzoyl chlorides or esters serves as an excellent proxy for the reactivity of the corresponding iminium salts, as both reactions involve nucleophilic attack at a carbonyl or pseudo-carbonyl carbon.

The rate of alkaline hydrolysis, which is dependent on the electrophilicity of the carbonyl carbon, is significantly influenced by the substituent position. For instance, studies on the hydrolysis of nitrophenyl esters consistently show different rate constants based on substituent placement, reflecting the electronic effects discussed.[3][4]

Compound FamilyMeta-Substituted ReactivityPara-Substituted ReactivityRationale
Nitrobenzoyl Chlorides[5][6]HighModerateThe para-nitro group stabilizes the starting material through resonance, reducing the electrophilicity of the carbonyl carbon compared to the meta isomer.
Nitrobenzamides[7][8]Faster HydrolysisSlower HydrolysisSimilar to the acyl chlorides, the resonance stabilization in the para isomer makes the amide carbonyl less susceptible to nucleophilic attack by hydroxide.
Nitrobenzaldehydes[9]More ReactiveLess ReactiveThe carbonyl carbon in the para isomer is less electrophilic due to resonance delocalization involving the nitro group.

This consistent trend across analogous systems provides strong correlative evidence that α-Ethoxy-m-nitrobenzylideneammonium chloride will be more reactive than α-Ethoxy-p-nitrobenzylideneammonium chloride.

Proposed Experimental Protocols for Direct Comparison

To provide a definitive, quantitative comparison, the following experimental workflow is proposed. This system is designed to be self-validating, allowing researchers to generate direct kinetic data for the two isomers.

Protocol 1: Synthesis of α-Ethoxy-nitrobenzylideneammonium Chlorides (In Situ)

The target iminium salts can be conveniently generated in situ for immediate use in kinetic studies. This approach avoids the isolation of these potentially moisture-sensitive intermediates.[10][11]

Materials:

  • m-Nitrobenzaldehyde or p-Nitrobenzaldehyde (1.0 eq)

  • Diethylamine hydrochloride (Et₂NH·HCl) (1.1 eq)

  • Anhydrous Ethanol (as both reactant and solvent)

  • Dean-Stark apparatus or molecular sieves (4Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add m-nitrobenzaldehyde (or its para-isomer) and diethylamine hydrochloride.

  • Add sufficient anhydrous ethanol to dissolve the reactants.

  • Heat the mixture to reflux. The reaction involves the formation of an intermediate hemiaminal, followed by dehydration to form the iminium salt. Water is removed azeotropically to drive the equilibrium.

  • Monitor the reaction by TLC or ¹H NMR (by observing the disappearance of the aldehyde proton signal ~10 ppm and the appearance of the iminium proton signal ~8.5-9.5 ppm).

  • Once the reaction is complete (typically 2-4 hours), cool the solution to room temperature. This ethanolic solution containing the target iminium salt can be used directly for kinetic analysis.

Caption: Workflow for the in situ synthesis of the iminium salts.

Protocol 2: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

The rate of hydrolysis of the iminium salts can be accurately measured by monitoring the change in UV-Vis absorbance over time. The iminium salt (reactant) and the benzaldehyde (product) have distinct absorption maxima, allowing for clear kinetic profiling.

Instrumentation & Reagents:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes (1 cm path length).

  • Buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • The ethanolic solutions of the meta and para iminium salts from Protocol 1.

Procedure:

  • Determine λ_max: Separately record the UV-Vis spectra of the starting materials (m- and p-nitrobenzaldehyde) and the final iminium salt solutions in the buffered solution to identify a suitable wavelength for monitoring. Choose a wavelength where the change in absorbance between the reactant and product is maximal.

  • Setup: Equilibrate the spectrophotometer and the buffered solution in the cuvette to a constant temperature (e.g., 25.0 °C).

  • Initiate Reaction: Inject a small, precise aliquot (e.g., 10 µL) of the iminium salt stock solution into the cuvette containing the buffer. The concentration of the iminium salt should be low enough to ensure a measurable reaction rate and to keep the reaction under pseudo-first-order conditions (i.e., [H₂O] is constant).

  • Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 10 seconds) for a duration sufficient to observe significant reaction progress (e.g., 3-5 half-lives).

  • Repeat: Perform the experiment in triplicate for both the meta and para isomers.

Data Analysis and Expected Outcome

The hydrolysis of the iminium salt under these conditions will follow pseudo-first-order kinetics. The observed rate constant, k_obs, can be determined by plotting the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time. The slope of the resulting straight line will be -k_obs.

Expected Results:

IsomerExpected Relative Rate Constant (k_obs)Rationale
α-Ethoxy-m-nitrobenzylideneammonium chloride k_meta (Faster)The iminium carbon is highly electrophilic due to the strong inductive effect of the NO₂ group, with no resonance stabilization.
α-Ethoxy-p-nitrobenzylideneammonium chloride k_para (Slower)The iminium cation is stabilized by resonance delocalization of the positive charge onto the para-nitro group, reducing the electrophilicity of the iminium carbon.

The ratio of the rate constants (k_meta / k_para) will provide a quantitative measure of the difference in reactivity, which is expected to be significant.

Conclusion

The positional isomerism of the nitro group exerts profound control over the reactivity of α-Ethoxy-nitrobenzylideneammonium chlorides. Through a detailed analysis of electronic principles and supportive data from analogous chemical systems, we can confidently predict that the meta-isomer is the more reactive electrophile . The lack of resonance stabilization in the meta position results in a more electron-deficient and thus more "kinetically-active" iminium carbon compared to the resonance-stabilized para-isomer. The experimental protocols provided herein offer a straightforward path for researchers to quantify this reactivity difference, enabling more precise control over reaction design and optimization in their synthetic endeavors.

References

  • ResearchGate. (n.d.). The effect of an electron-withdrawing group in the imidazolium cation. Retrieved from [Link]

  • Lee, J-P., et al. (2003). Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society, 24(9). Available at: [Link]

  • Ohyama, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3639. Available at: [Link]

  • ACG Publications. (2012). Iminium salt mediated nitro decarboxylation of α, β-unsaturated acids for the synthesis of β–nitro styrenes under non–c. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • PubMed. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Studies of the Ligand Substitution Reaction of Some New Uranyl Schiff Base Complexes with Tri-. Retrieved from [Link]

  • Pearson. (2023). What carboxylic acids and amines result from hydrolysis of N,N-Dimethyl-p-nitrobenzamide. Retrieved from [Link]

  • EPA NEPID. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • NIH. (n.d.). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • DTIC. (n.d.). Aliphatic Nitrocompounds and Nitrated Reactive Intermediates. Retrieved from [Link]

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Comparative

Spectroscopic Characterization of Ethyl 3-Nitrobenzimidate Hydrochloride: A Comparative Guide for Researchers

For professionals in drug development and chemical research, precise molecular characterization is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of ethyl 3-nitrobenzimida...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, precise molecular characterization is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of ethyl 3-nitrobenzimidate hydrochloride. Due to the limited availability of direct experimental data for this specific salt, we will leverage a detailed examination of its close structural analog, ethyl 3-nitrobenzoate, to predict and contextualize its spectroscopic features. This guide will provide the foundational understanding necessary for researchers to identify and characterize this compound and similar molecular entities.

Introduction: The Significance of the Benzimidate and 3-Nitrophenyl Moieties

Ethyl 3-nitrobenzimidate hydrochloride is an organic salt incorporating two key functional groups: a benzimidate ester and a 3-nitrophenyl ring. The imidate functionality is a crucial precursor in the synthesis of various heterocyclic compounds and amidines, which are privileged structures in medicinal chemistry. The nitroaromatic group is a common feature in pharmacologically active molecules and a versatile synthetic handle. The hydrochloride salt form is often employed to enhance the stability and solubility of amine-containing compounds.

This guide will focus on a comparative analysis of ethyl 3-nitrobenzimidate hydrochloride and ethyl 3-nitrobenzoate. The primary structural difference is the C=N bond in the imidate versus the C=O bond in the ester. This seemingly subtle change, along with the protonation of the imino nitrogen, is expected to induce significant and predictable shifts in their respective spectroscopic signatures.

Predicted vs. Experimental Spectroscopic Data: A Comparative Analysis

The following table summarizes the expected spectroscopic data for ethyl 3-nitrobenzimidate hydrochloride alongside the known experimental data for ethyl 3-nitrobenzoate.

Spectroscopic TechniqueEthyl 3-Nitrobenzoate (Experimental Data)Ethyl 3-Nitrobenzimidate Hydrochloride (Predicted)Rationale for Predicted Differences
¹H NMR Aromatic protons: ~7.5-8.5 ppm; Ethyl quartet: ~4.4 ppm; Ethyl triplet: ~1.4 ppmAromatic protons: ~7.6-8.6 ppm; Ethyl quartet: ~4.5 ppm; Ethyl triplet: ~1.5 ppm; Imine N-H: ~9-11 ppm (broad)The electron-withdrawing effect of the protonated iminium group (C=NH₂⁺) is expected to deshield adjacent protons more than the ester's carbonyl group, leading to a downfield shift. The iminium proton itself will be significantly downfield and likely broad due to exchange.
¹³C NMR Carbonyl C: ~165 ppm; Aromatic C: ~125-150 ppm; Ethyl CH₂: ~62 ppm; Ethyl CH₃: ~14 ppmImidate C: ~170-175 ppm; Aromatic C: ~126-152 ppm; Ethyl CH₂: ~63 ppm; Ethyl CH₃: ~15 ppmThe carbon of the C=NH₂⁺ group is expected to be more deshielded (further downfield) than the carbonyl carbon of the ester.
IR Spectroscopy C=O stretch: ~1720 cm⁻¹; C-O stretch: ~1250 cm⁻¹; NO₂ stretch: ~1530 & 1350 cm⁻¹C=N stretch: ~1650-1680 cm⁻¹; N-H bend: ~1600 cm⁻¹; N-H stretch (broad): ~2700-3100 cm⁻¹; NO₂ stretch: ~1530 & 1350 cm⁻¹The C=N bond is generally weaker than the C=O bond, resulting in a lower stretching frequency. The presence of the N-H bonds in the hydrochloride salt will introduce characteristic broad stretching and bending vibrations.
Mass Spectrometry (EI) M⁺ at m/z 195; Key fragments at m/z 165 ([M-OCH₂CH₃]⁺), 150 ([M-NO₂]⁺)[M-HCl]⁺ at m/z 194; Key fragments at m/z 165 ([M-HCl-C₂H₅]⁺), 149 ([M-HCl-OC₂H₅]⁺)Under electron ionization, the hydrochloride salt will likely lose HCl to form the free base, which then fragments. The fragmentation pattern of the free base would be expected to show losses of the ethyl and ethoxy groups.
UV-Vis Spectroscopy λmax ~265 nm and a shoulder ~340 nmλmax ~270 nm and a shoulder ~350 nmThe 3-nitrophenyl chromophore is the primary determinant of the UV-Vis spectrum. The change from an ester to a protonated imidate is expected to have a minor bathochromic (red) shift due to altered electronic effects on the aromatic system.

Experimental Protocols

The following are generalized, yet detailed, protocols for the spectroscopic characterization of ethyl 3-nitrobenzimidate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the ethyl 3-nitrobenzimidate hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as protic solvents like D₂O may lead to the exchange of the N-H protons, causing their signals to disappear. DMSO-d₆ is often a good choice for hydrochloride salts.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of approximately -1 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which will be automatically subtracted from the sample spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the key functional groups, such as the C=N stretch, N-H bonds of the hydrochloride salt, and the NO₂ group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that is well-suited for salts and often provides a strong signal for the molecular ion (in this case, the cation of the salt).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Interpretation:

    • Identify the molecular ion peak. For ESI, this will likely be the [M+H]⁺ peak of the free base. For EI, it will likely be the molecular ion of the free base after the loss of HCl.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., ethyl, ethoxy, nitro groups).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, primarily related to the nitroaromatic chromophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of approximately 200 to 600 nm.

    • Use a cuvette containing only the solvent as a reference.

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Relate the observed absorptions to the electronic transitions within the 3-nitrophenyl chromophore.

Visualizing the Comparison

The following diagrams illustrate the key structural differences and a generalized workflow for the spectroscopic characterization of organic salts.

Caption: Key structural difference between the compared molecules.

G cluster_workflow Spectroscopic Characterization Workflow Sample Ethyl 3-Nitrobenzimidate HCl Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data UVVis->Data Structure Structural Elucidation Data->Structure

Caption: Generalized workflow for spectroscopic characterization.

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69261, Ethyl 3-nitrobenzoate. Retrieved from [Link].

  • NIST (2021). Ethyl 3-nitrobenzoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link].

Safety & Regulatory Compliance

Safety

alpha-Ethoxy-m-nitrobenzylideneammonium chloride proper disposal procedures

Operational Guide: Safe Disposal of -Ethoxy-m-nitrobenzylideneammonium Chloride Executive Hazard Assessment (The "Why") Effective disposal requires understanding the specific chemical behavior of -Ethoxy-m-nitrobenzylide...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of -Ethoxy-m-nitrobenzylideneammonium Chloride

Executive Hazard Assessment (The "Why")

Effective disposal requires understanding the specific chemical behavior of


-Ethoxy-m-nitrobenzylideneammonium chloride . This compound is not merely "organic waste"; it is a functionalized iminium salt (specifically an imidate salt derivative) possessing two distinct hazard moieties that dictate its disposal path.
Chemical Hazard Profile
MoietyHazard MechanismOperational Implication
Iminium/Imidate Core Electrophilic & Hygroscopic. Reacts with ambient moisture to hydrolyze, releasing Hydrochloric Acid (HCl) and Ethyl m-nitrobenzoate .DO NOT dispose of in standard trash. DO NOT mix with aqueous waste streams, as this will generate heat and acidic fumes (exothermic hydrolysis).
Nitro Group (

)
Energetic/Oxidizer Sensitive. While the meta position offers relative stability compared to ortho/para isomers, the nitro group renders the compound incompatible with strong reducing agents and bases.Segregate from strong bases (potential for rapid decomposition) and reducing agents.
Chloride Counterion Corrosivity. Upon hydrolysis, the free chloride contributes to the formation of HCl mist.Waste containers must be rated for corrosives (HDPE or Glass).

Pre-Disposal Stabilization & Packaging

Core Directive: The safest disposal method for this compound is Lab Pack Incineration without prior benchtop quenching. Benchtop neutralization is discouraged due to the risk of uncontrolled exotherms and acid mist generation.

A. Solid Waste (Preferred State)

If the material is a solid, keep it solid.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Borosilicate Glass jar with a Teflon-lined screw cap. Avoid metal containers due to acid corrosion risk.

  • Atmosphere: If possible, purge the headspace with nitrogen or argon before sealing to prevent hydrolysis during storage.

  • Segregation: Place the primary container inside a secondary containment bag (Ziploc type) to capture any potential leaks or external residue.

B. Liquid Waste (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., Dichloromethane, Acetonitrile):

  • Solvent Compatibility: Ensure the solvent is not an oxidizer or a strong base.

  • pH Check: Do not attempt to adjust pH with strong aqueous bases (e.g., NaOH), as this may trigger rapid decomposition.

  • Labeling: Clearly mark the solvent composition. The presence of the nitro group may require the waste to be flagged for "High BTU Incineration."

Regulatory Classification & Waste Codes

Proper labeling ensures the waste contractor handles the drum correctly. While specific determinations depend on your local jurisdiction and concentration, use the following as a baseline for the United States (RCRA) and Global Harmonized System (GHS) .

Regulatory BodyClassification / CodeReasoning
RCRA (EPA) D002 (Corrosive)Due to potential HCl generation upon moisture contact.
RCRA (EPA) D001 (Ignitable)Only if dissolved in flammable solvents (e.g., Ethanol, DCM).
RCRA (EPA) D003 (Reactive)Conservative classification: Nitro compounds can be flagged as reactive sulfides/cyanides are not present, but thermal instability is a factor. Consult your local EHS.
DOT (Shipping) UN 3261 Corrosive solid, acidic, organic, n.o.s. (contains alpha-Ethoxy-m-nitrobenzylideneammonium chloride).

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: alpha-Ethoxy-m-nitrobenzylideneammonium Cl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Container Select Container: HDPE or Glass (Teflon Lined) Solid->Container Bagging Double Bag (Secondary Containment) Container->Bagging LabelSolid Label: 'Corrosive, Toxic, Water Reactive' Bagging->LabelSolid Storage Satellite Accumulation Area (Cool, Dry, No Oxidizers) LabelSolid->Storage SolventCheck Check Solvent Compatibility (No Aqueous Bases) Liquid->SolventCheck Segregate Segregate into Halogenated or Non-Halogenated Stream SolventCheck->Segregate Compatible LabelLiquid Label: 'Corrosive, Flammable (if applicable)' Segregate->LabelLiquid LabelLiquid->Storage Handoff Handoff to EHS/Contractor Method: High BTU Incineration Storage->Handoff

Figure 1: Decision matrix for the segregation and packaging of alpha-Ethoxy-m-nitrobenzylideneammonium chloride waste.

Emergency Contingencies

In the event of a spill or container breach during the disposal process, follow these immediate steps.

Accidental Spill (Solid)
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.

  • Dry Clean-Up: DO NOT USE WATER. Water will generate HCl gas.

  • Sweep/Scoop: Gently sweep the solid into a dry container using a dustpan.

  • Residue: Once the bulk solid is removed, the area can be wiped down with a saturated sodium bicarbonate solution to neutralize trace acidity, followed by water.

Accidental Exposure
  • Skin: Brush off dry powder immediately. Then rinse with copious water for 15 minutes. (Water first on a large pile of this powder may cause thermal burns from the exotherm).

  • Eyes: Flush immediately with water for 15 minutes.[1][2] Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Referencing 40 CFR Part 261 for D-listed characteristics). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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alpha-Ethoxy-m-nitrobenzylideneammonium chloride
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